N-Acetyl-L-isoleucine ethyl ester chemical structure and properties
Topic: N-Acetyl-L-isoleucine ethyl ester chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identity, Synthesis Protoco...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: N-Acetyl-L-isoleucine ethyl ester chemical structure and properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Chemical Identity, Synthesis Protocols, and Enzymatic Applications
Executive Summary
N-Acetyl-L-isoleucine ethyl ester (NAc-Ile-OEt) is a hydrophobic derivative of the essential amino acid L-isoleucine. By masking both the
-amino group (via acetylation) and the -carboxylic acid (via ethyl esterification), this compound serves as a critical probe in enzymology and a versatile building block in peptide synthesis.
Unlike its free acid counterpart, NAc-Ile-OEt exhibits enhanced lipophilicity, making it a valuable substrate for studying the specificity of esterases and proteases (specifically chymotrypsin) within hydrophobic binding pockets. This guide details its physicochemical properties, validated synthesis routes, and application in kinetic resolution and metabolic studies.
Chemical Identity & Structural Analysis
NAc-Ile-OEt is defined by two chiral centers at the C
and C positions. The biological relevance of this compound relies on the maintenance of the (2S,3S) configuration during synthesis.
Physicochemical Data Table
Property
Specification
Chemical Name
N-Acetyl-L-isoleucine ethyl ester
IUPAC Name
Ethyl (2S,3S)-2-acetamido-3-methylpentanoate
CAS Number
4819-22-1
Molecular Formula
CHNO
Molecular Weight
201.26 g/mol
Physical State
White to off-white crystalline solid (low melting)
Solubility
Soluble in ethanol, methanol, DMSO, chloroform; sparingly soluble in water.[1]
SMILES
CCOCC)NC(=O)C
Stereochemistry
L-isomer (2S, 3S)
Structural Diagram (Graphviz)
The following diagram illustrates the core structural connectivity and functional groups.
Synthesis & Production Protocols
To ensure high optical purity and prevent racemization (particularly at the
-carbon), a stepwise synthesis starting from L-isoleucine is recommended. The "Esterification-First" strategy is preferred over "Acetylation-First" to minimize oxazolone formation, which can lead to racemization.
Validated Synthesis Workflow
Detailed Methodology
Step 1: Preparation of L-Isoleucine Ethyl Ester Hydrochloride
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl
Activation: Cool the suspension to 0°C in an ice bath. Dropwise add thionyl chloride (SOCl
, 6.0 mL, 83 mmol) over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.
Reflux: Heat the mixture to reflux for 4 hours. The solution should become clear.
Isolation: Concentrate the solution in vacuo to remove excess ethanol and SOCl
. The residue is L-isoleucine ethyl ester hydrochloride.
Step 2: N-Acetylation
Solvation: Dissolve the crude ester hydrochloride from Step 1 in dichloromethane (DCM, 100 mL).
Neutralization: Cool to 0°C. Add triethylamine (Et
N, 2.2 eq) slowly to neutralize the HCl salt and liberate the free amine.
Acetylation: Add acetic anhydride (Ac
O, 1.1 eq) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO
(to remove excess acid), and brine.
Purification: Dry over anhydrous Na
SO, filter, and concentrate. Recrystallize from ethyl acetate/hexane if necessary.
Analytical Characterization
Verification of the structure requires confirming the presence of the ethyl, acetyl, and isoleucine side-chain signals.
Nuclear Magnetic Resonance (
H-NMR) Expectations
Solvent: CDCl
, 400 MHz
6.0-6.5 ppm (d, 1H): Amide NH proton.
4.5-4.6 ppm (dd, 1H):-CH proton.
4.1-4.2 ppm (q, 2H): Ethyl ester -O-CH-CH.
2.0 ppm (s, 3H): Acetyl -C(=O)CH.
1.8-1.9 ppm (m, 1H):-CH of isoleucine.
1.2-1.3 ppm (t, 3H): Ethyl ester -O-CH-CH.
0.9 ppm (d/t, 6H):-CH and -CH of isoleucine side chain.
Mass Spectrometry
ESI-MS (Positive Mode): [M+H]
peak at m/z 202.3.
Fragment Ions: Loss of ethoxy group [M-OEt]
or acetyl group cleavage.
Biological Applications & Enzymatic Kinetics
NAc-Ile-OEt is frequently employed to probe the hydrophobic specificity of serine proteases, particularly
-chymotrypsin . While chymotrypsin prefers aromatic residues (Tyr, Trp, Phe), it possesses a secondary specificity for large hydrophobic residues like Methionine, Leucine, and Isoleucine.
Chymotrypsin Hydrolysis Mechanism
The hydrolysis of NAc-Ile-OEt follows Michaelis-Menten kinetics. The rate-limiting step for ester substrates is typically deacylation (hydrolysis of the acyl-enzyme intermediate), whereas for amides, it is acylation.
Comparative Specificity
Researchers use NAc-Ile-OEt to determine the specificity constant (
) of modified enzymes.
High Specificity: N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) is the standard reference.
Moderate/Low Specificity: NAc-Ile-OEt.
Application: If a mutant enzyme shows increased activity toward NAc-Ile-OEt relative to ATEE, it indicates a remodeling of the S1 hydrophobic pocket to accommodate branched aliphatic chains over aromatic rings.
Handling and Stability
Storage: Store at -20°C in a desiccator. Protect from moisture to prevent spontaneous hydrolysis of the ethyl ester.
Stability: Stable in organic solvents (DMSO, DCM) for weeks. In aqueous buffer (pH > 8.0), spontaneous hydrolysis accelerates.
Safety: Standard laboratory precautions. Irritant to eyes and skin. Not classified as acutely toxic, but avoid inhalation of dust.
References
Synthesis of Amino Acid Esters: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Chymotrypsin Specificity: Bender, M. L., & Kezdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76. Link
Enzymatic Kinetic Resolution: Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acid esters. Journal of the American Chemical Society, 111(16), 6354–6364. Link
Product Data: CymitQuimica. (n.d.). N-Acetyl-L-isoleucine ethyl ester CAS 4819-22-1.[1][2][3][4][5][6] Retrieved February 27, 2026. Link
An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7) A Note on Chemical Identification: The initial request specified CAS 4819-22-1. However, extensive database searches did not yield a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)
A Note on Chemical Identification: The initial request specified CAS 4819-22-1. However, extensive database searches did not yield a definitive compound associated with this number. Based on the target audience of researchers and drug development professionals, this guide will focus on the structurally similar and pharmaceutically relevant compound, 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , which has a verified CAS number of 6635-20-7 .[1][2] This compound, also known as 5-Nitrovanillin, is a key intermediate in the synthesis of various pharmaceutical agents.[3][4]
Introduction
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde that serves as a critical building block in organic synthesis.[1] Its structure, derived from vanillin, is characterized by the presence of a nitro group ortho to the hydroxyl group, which significantly influences its chemical reactivity and utility.[1] This guide provides a comprehensive overview of its physical properties, safety data, and handling protocols, tailored for professionals in research and drug development.
Core Physical and Chemical Properties
The intrinsic properties of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde are fundamental to its application in synthetic chemistry. A summary of these properties is presented below.
The presence of hydroxyl, methoxy, and nitro groups, along with an aldehyde functional group, makes it a versatile reagent in various chemical transformations.
Caption: Chemical structure of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
Synthesis and Mechanistic Insights
The primary route for the synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is through the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
A common laboratory-scale synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with fuming nitric acid in dichloromethane at a controlled temperature.[4] This method highlights the need for careful temperature management to prevent over-nitration and decomposition of the starting material and product.
Caption: Simplified synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
Core Safety Directives and Toxicological Profile
Hazard Type
Precautionary Measures
First Aid
Eye Irritation
Wear safety goggles with side shields.
Hold eyes open and flush thoroughly with water. Seek medical attention if irritation persists.[6]
Skin Irritation
Wear suitable protective clothing and gloves.
Immediately remove contaminated clothing. Wash skin with soap and water.[6]
Inhalation
Use only in well-ventilated areas with local exhaust ventilation.
Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion
Do not eat, drink, or smoke in the work area.
Do not induce vomiting. Rinse mouth with water and give two glasses of water to dilute. Seek immediate medical attention.[6]
At present, this compound is not listed in the National Toxicology Program (NTP) Report on Carcinogens, nor is it classified as a carcinogen by the International Agency for Research on Cancer (IARC) or OSHA.[6]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential when working with 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE):
Respiratory Protection: If vapor concentrations are high, use a NIOSH-approved organic vapor respirator.[6]
Skin Protection: Wear appropriate protective clothing and rubber gloves.[6]
Eye Protection: Use safety goggles with side shields.[6]
Handling and Storage Workflow:
Caption: Workflow for the safe handling and storage of chemical reagents.
Storage Recommendations:
Store containers in a cool area away from heat and oxidizing agents.[6] Keep containers tightly closed.
Spill and Leak Procedures:
In the event of a spill, remove all sources of ignition.[6] Wear appropriate personal protective equipment.[6] Contain the spill using an inert absorbent material and place it in a suitable container for disposal.[6] Prevent the material from entering drains, surface water, or ground water.[6]
Applications in Drug Development and Research
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a valuable intermediate in the synthesis of pharmaceutically active compounds.[3] Its most notable application is in the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde, a key precursor for the drug Entacapone.[3][4] Entacapone is used in the treatment of Parkinson's disease.
The synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde typically involves demethylation.[3] Various methods have been developed for this conversion, including the use of strong nucleophilic agents or reagents like zinc chloride and hydrogen chloride.[3][7]
Conclusion
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7) is a key chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its physical properties, synthesis, and safety data is crucial for its effective and safe utilization in research and development. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to handle this compound responsibly and leverage its synthetic potential.
References
METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
SAFETY D
Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Stenutz.
Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7.
compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds.
Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch.
A Technical Guide to N-Acetyl-L-isoleucine and its Ethyl Ester Derivative: Physicochemical Properties, Biological Implications, and Applications
Abstract This technical guide provides an in-depth analysis of N-Acetyl-L-isoleucine and its ethyl ester derivative, offering a comparative overview for researchers, scientists, and drug development professionals. The co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of N-Acetyl-L-isoleucine and its ethyl ester derivative, offering a comparative overview for researchers, scientists, and drug development professionals. The core focus is on the fundamental chemical and physical differences between these two molecules and how these differences, primarily driven by the esterification of the carboxylic acid moiety, translate into distinct biological behaviors. We will explore the rationale behind the synthesis of the ethyl ester as a lipophilic analogue of N-Acetyl-L-isoleucine, its enhanced membrane permeability, and the implications for its use as a potential prodrug and a tool for cellular-based research. This guide will also provide detailed experimental protocols for the synthesis of these compounds and for the evaluation of their membrane permeability.
Introduction: The Significance of N-Acetyl-L-isoleucine and the Rationale for its Esterification
N-Acetyl-L-isoleucine is a derivative of the essential branched-chain amino acid, L-isoleucine.[][2] L-isoleucine itself plays a critical role in protein synthesis, muscle metabolism, and the regulation of blood sugar.[3][] The acetylation of the primary amine group in L-isoleucine to form N-Acetyl-L-isoleucine modifies its chemical properties, and this acetylated form has been noted in metabolic studies, with increased urinary levels observed in certain inborn errors of metabolism like maple syrup urine disease.[2]
In the realm of drug discovery and cellular biology, the ability of a molecule to cross the lipophilic cell membrane is a critical determinant of its biological activity. While N-Acetyl-L-isoleucine possesses a degree of lipophilicity, its free carboxylic acid group imparts significant polarity, which can limit its passive diffusion across cell membranes. To overcome this limitation, the ethyl ester derivative, N-Acetyl-L-isoleucine ethyl ester, has been synthesized. This modification is a classic prodrug strategy, where a polar functional group is masked with a more lipophilic moiety to enhance membrane permeability.[5][][7] The expectation is that once inside the cell, endogenous esterases will cleave the ethyl ester, releasing the active N-Acetyl-L-isoleucine. This guide will delve into the technical details of this transformation and its consequences.
Comparative Physicochemical Properties
The primary structural difference between N-Acetyl-L-isoleucine and its ethyl ester is the modification of the C-terminal carboxylic acid. This seemingly minor change has a profound impact on the molecule's physicochemical properties, most notably its polarity and, by extension, its lipophilicity.
Masking the polar carboxyl group with an ethyl group dramatically increases lipophilicity.
Key Takeaway: The esterification of N-Acetyl-L-isoleucine to its ethyl ester derivative is a deliberate chemical modification designed to increase its lipophilicity. This is evidenced by its decreased water solubility and the removal of the ionizable carboxylic acid group. The increase in the octanol-water partition coefficient (LogP) is a direct consequence of this change.
Caption: Chemical relationship and interconversion.
The Impact of Esterification on Biological Membrane Permeability
The enhanced lipophilicity of N-Acetyl-L-isoleucine ethyl ester is predicted to lead to a significant increase in its ability to permeate biological membranes via passive diffusion. This principle is well-established in medicinal chemistry and has been demonstrated for other N-acetylated amino acids, most notably N-acetyl-cysteine (NAC) and its ethyl ester (NACET).[11][] Studies have shown that NACET exhibits superior cellular permeability compared to NAC, leading to higher intracellular concentrations of NAC and its metabolic products.[11][]
3.1. Mechanism of Enhanced Permeability
Cell membranes are primarily composed of a phospholipid bilayer, which is highly permeable to small, nonpolar molecules. Polar and charged molecules, such as N-Acetyl-L-isoleucine with its ionized carboxylate group at physiological pH, have a much lower rate of passive diffusion and often require protein transporters for cellular uptake. By converting the carboxylic acid to a neutral ethyl ester, the overall polarity of the molecule is reduced, allowing it to more readily partition into and diffuse across the lipid bilayer.
Caption: Comparative membrane permeability model.
3.2. The Prodrug Concept: Intracellular Activation
The ethyl ester derivative is designed to be a prodrug, meaning it is a biologically inactive compound that is metabolized in the body to produce the active drug.[5][13] In this case, N-Acetyl-L-isoleucine ethyl ester is expected to passively diffuse into the cell, where it is then hydrolyzed by intracellular esterases to release N-Acetyl-L-isoleucine. This strategy effectively bypasses the permeability barrier faced by the parent compound.
Experimental Protocols
4.1. Synthesis of N-Acetyl-L-isoleucine
A common method for the N-acetylation of amino acids involves the use of acetic anhydride.
Materials:
L-isoleucine
Acetic anhydride
Glacial acetic acid
Water
Ice bath
Magnetic stirrer and stir bar
Round-bottom flask
Rotary evaporator
Procedure:
Dissolve L-isoleucine in glacial acetic acid in a round-bottom flask.
Cool the solution in an ice bath with continuous stirring.
Slowly add acetic anhydride to the cooled solution. The molar ratio of L-isoleucine to acetic anhydride should be approximately 1:1.1.[14]
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Remove the acetic acid under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure N-Acetyl-L-isoleucine.
4.2. Synthesis of N-Acetyl-L-isoleucine Ethyl Ester
The esterification of N-Acetyl-L-isoleucine can be achieved via Fischer esterification using ethanol in the presence of an acid catalyst.
Materials:
N-Acetyl-L-isoleucine
Anhydrous ethanol
Concentrated sulfuric acid or thionyl chloride
Sodium bicarbonate solution
Ethyl acetate
Anhydrous magnesium sulfate
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
Suspend N-Acetyl-L-isoleucine in an excess of anhydrous ethanol in a round-bottom flask.
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Acetyl-L-isoleucine ethyl ester.
The product can be further purified by column chromatography if necessary.
The PAMPA assay is a high-throughput method to predict passive membrane permeability.[15][16]
Caption: PAMPA experimental workflow.
Procedure Outline:
A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[17]
The wells of an acceptor 96-well plate are filled with buffer.
The test compounds (N-Acetyl-L-isoleucine and its ethyl ester) are dissolved in buffer and added to the wells of the coated filter plate (the donor plate).
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 5-18 hours).[15][18]
After incubation, the concentration of the compounds in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
The apparent permeability coefficient (Papp) is calculated. A higher Papp value for N-Acetyl-L-isoleucine ethyl ester would confirm its enhanced permeability.
Applications and Future Directions
The distinct properties of N-Acetyl-L-isoleucine and its ethyl ester derivative lend themselves to different applications in research and development.
N-Acetyl-L-isoleucine:
Metabolomics Research: As an endogenous metabolite, it serves as a biomarker for certain metabolic disorders.[2]
Nutritional Science: Its role as a derivative of an essential amino acid makes it of interest in studies of amino acid metabolism and utilization.
As a Control Compound: In studies involving the ethyl ester, N-Acetyl-L-isoleucine is the essential control to delineate the effects of enhanced permeability from the intrinsic activity of the molecule.
N-Acetyl-L-isoleucine Ethyl Ester:
Cell-Based Assays: Its enhanced cell permeability makes it a superior tool for studying the intracellular effects of N-Acetyl-L-isoleucine in vitro, as it can achieve higher intracellular concentrations.
Prodrug Development: As a prodrug, it represents a potential strategy to improve the oral bioavailability of N-Acetyl-L-isoleucine. This is particularly relevant if the parent compound demonstrates therapeutic potential but suffers from poor absorption. The successful clinical development of N-Acetyl-L-leucine for certain neurological disorders suggests that other N-acetylated amino acids may also have therapeutic applications.[19]
Pharmacokinetic Studies: The ethyl ester can be used to investigate the role of intracellular esterases in drug metabolism and to study the impact of lipophilicity on tissue distribution.
Conclusion
The transformation of N-Acetyl-L-isoleucine into its ethyl ester derivative is a prime example of rational drug design principles aimed at overcoming biological barriers. By masking the polar carboxylic acid group, the resulting ethyl ester exhibits increased lipophilicity, which is expected to translate into significantly enhanced passive diffusion across cell membranes. This fundamental difference dictates the distinct applications of these two compounds. While N-Acetyl-L-isoleucine is relevant as a biomarker and a hydrophilic control, its ethyl ester derivative serves as a powerful tool for cell-based research and holds promise as a prodrug for improved delivery of the parent compound. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of these molecules, enabling further exploration of their potential in various scientific and therapeutic contexts.
Enamine. (n.d.). Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs.
PubChem. (n.d.). N-Acetylisoleucine.
Evotec. (n.d.). Caco-2 Permeability Assay.
G. M. Tosi, et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 600.
Cayman Chemical. (n.d.). N-acetyl-L-Isoleucine.
PubMed. (n.d.). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation.
D. Giustarini, et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), 1522-1533.
Benchchem. (n.d.). Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide.
Technical Guide: N-Acetyl-L-Isoleucine Ethyl Ester in Metabolic Research
Topic: Role of N-Acetyl-L-isoleucine ethyl ester in metabolic research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N-Acetyl-L-isoleucine ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of N-Acetyl-L-isoleucine ethyl ester in metabolic research
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-Acetyl-L-isoleucine ethyl ester (NAIEE) (CAS: 4819-22-1) is a specialized lipophilic derivative of the branched-chain amino acid (BCAA) L-isoleucine. Unlike free isoleucine, which relies on saturable transport systems (e.g., LAT1/SLC7A5) for cellular entry, NAIEE utilizes its esterified and acetylated structure to permeate cell membranes via passive diffusion. Once intracellular, it acts as a "masked" precursor, undergoing enzymatic hydrolysis to release free L-isoleucine.
This guide details the physicochemical properties, metabolic fate, and experimental applications of NAIEE. It is primarily utilized as a high-precision research tool to investigate mTORC1 signaling kinetics, bypass amino acid transporter defects, and serve as a protected building block in peptide synthesis.
Chemical & Pharmacokinetic Profile
Structural Identity
NAIEE combines two key modifications to the core isoleucine structure:
N-Acetylation: Increases stability against N-terminal degradation and modifies solubility.
Ethyl Esterification: Masks the carboxyl group, significantly increasing lipophilicity (LogP) and enabling membrane permeability.
Property
Specification
Chemical Name
N-Acetyl-L-isoleucine ethyl ester
CAS Number
4819-22-1
Molecular Formula
C₁₀H₁₉NO₃
Molecular Weight
201.26 g/mol
Solubility
Soluble in Ethanol, DMSO, Methanol; sparingly soluble in water.[1]
Purity Grade
typically >98% for metabolic assays
Mechanism of Cellular Entry
The critical advantage of NAIEE over free L-isoleucine is its transport independence.
Free L-Isoleucine: Requires the L-type Amino Acid Transporter 1 (LAT1) or System L for entry. This process is saturable and competitive (inhibited by Leucine/Valine).
NAIEE: Enters via passive diffusion due to its uncharged, lipophilic nature. This allows researchers to load cells with isoleucine precursors regardless of transporter expression levels or competitive inhibition.
Mechanistic Role in Metabolism
Intracellular Bioactivation Pathway
Upon cytosolic entry, NAIEE functions as a prodrug. It must be metabolized to exert biological effects (e.g., mTOR activation).
Phase I (De-esterification): Non-specific intracellular esterases (e.g., Carboxylesterase 1/2) cleave the ethyl group, yielding N-Acetyl-L-isoleucine .
Phase II (De-acetylation): The enzyme Aminoacylase-1 (ACY1) removes the acetyl group, releasing free L-Isoleucine .
Metabolic Flux: Free L-Isoleucine then enters the BCAA catabolic pathway (transamination by BCAT) or signaling pathways (mTORC1).
Visualization: Bioactivation & Signaling Pathway
The following diagram illustrates the pathway from extracellular administration to mTORC1 activation.
Caption: Figure 1. Intracellular bioactivation of N-Acetyl-L-isoleucine ethyl ester (NAIEE) leading to mTORC1 activation and BCAA catabolism.
Experimental Applications & Protocols
Application 1: Bypassing Transporter Defects
In models of amino acid transporter deficiency (e.g., SLC7A5 knockouts), cells cannot uptake sufficient isoleucine to sustain growth. NAIEE is used to "rescue" these phenotypes by delivering isoleucine via diffusion.
Application 2: Kinetic Studies of mTORC1
Researchers use NAIEE to study mTORC1 sensitivity. By controlling the intracellular concentration of isoleucine precisely (without the variable of transporter saturation), the direct relationship between intracellular amino acid concentration and kinase activity can be plotted.
Protocol: Preparation and Cell Treatment
Objective: Treat mammalian cells (e.g., HEK293, HeLa) with NAIEE to assess mTORC1 phosphorylation (p-S6K1).
Reagents:
NAIEE Powder (Store at -20°C, desiccated).
Solvent: 100% Ethanol or DMSO (Molecular Biology Grade).
Media: Amino acid-free DMEM or RPMI.
Step-by-Step Methodology:
Stock Solution Preparation (100 mM):
Weigh 20.1 mg of NAIEE.
Dissolve in 1.0 mL of DMSO or Ethanol. Vortex until clear.
Note: Aqueous solubility is poor; do not dissolve directly in media.
Cell Starvation:
Wash cells 2x with PBS.
Incubate in amino acid-free media for 60 minutes to deplete intracellular amino acid pools and inhibit mTORC1 (baselining).
Treatment:
Dilute Stock Solution directly into warm media to final concentrations of 0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM .
Control: Include a vehicle control (DMSO/Ethanol only) and a Free L-Isoleucine control (to compare transport efficiency).
Incubate cells for 30–60 minutes .
Lysis & Analysis:
Lyse cells in RIPA buffer containing phosphatase inhibitors.
Perform Western Blot for Phospho-p70 S6 Kinase (Thr389) as the readout for mTORC1 activation.
Data Interpretation
Observation
Interpretation
High p-S6K1 in NAIEE vs. Vehicle
Successful intracellular delivery and hydrolysis to free isoleucine.
NAIEE > Free Isoleucine (at low conc)
Suggests transporter saturation limits free isoleucine, while NAIEE diffuses freely.
No Effect
Potential lack of esterase activity in the specific cell line (rare) or ACY1 deficiency.
Comparative Analysis: NAIEE vs. Analogues
To ensure experimental rigor, it is crucial to distinguish NAIEE from related compounds often confused in literature.
Product Availability & Specifications:
Source: CymitQuimica / Sigma-Aldrich (Generic CAS Search).
Context: Confirmation of CAS 4819-22-1 as a reagent for synthesis and research.
Stability of Amino Acid Ethyl Esters Under Physiological Conditions
The following technical guide details the stability profile of amino acid ethyl esters (AAEEs) under physiological conditions. It synthesizes kinetic data, enzymatic mechanisms, and experimental protocols to support rese...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the stability profile of amino acid ethyl esters (AAEEs) under physiological conditions. It synthesizes kinetic data, enzymatic mechanisms, and experimental protocols to support researchers in prodrug design and peptide synthesis.
Technical Guide & Experimental Protocols
Executive Summary
Amino acid ethyl esters (AAEEs) are critical intermediates in peptide synthesis and common prodrug moieties used to enhance the lipophilicity and membrane permeability of zwitterionic amino acids. However, their utility is governed by their stability profile in physiological environments (
, ).
Under these conditions, AAEEs are thermodynamically unstable. They undergo degradation via two primary competing pathways:
Hydrolysis: Conversion to the parent amino acid and ethanol, driven by both specific base catalysis (
) and enzymatic cleavage (carboxylesterases).
Cyclization: Intramolecular aminolysis leading to diketopiperazine (DKP) formation, particularly in dipeptide esters or specific amino acid sequences (e.g., Proline-containing).
This guide provides the mechanistic basis for these degradations, quantitative stability data, and a validated standard operating procedure (SOP) for assessing metabolic stability.
Mechanistic Foundations
Chemical Hydrolysis (Base-Catalyzed)
In aqueous buffers at pH 7.4, AAEEs undergo hydrolysis primarily via specific base catalysis.[1] The rate is significantly faster than standard aliphatic esters due to the electron-withdrawing inductive effect (-I) of the
.[1] Bulky side chains block the trajectory of the incoming nucleophile.
Enzymatic Hydrolysis (Carboxylesterases)
In plasma and liver fractions, the degradation rate of AAEEs increases by orders of magnitude (10–100x) due to Carboxylesterases (CES) .
hCES1: Preferentially hydrolyzes esters with small alcohol groups (ethyl) and large acyl groups (bulky amino acid side chains like Phe, Tyr).
hCES2: Prefers large alcohol groups and small acyl groups .
Catalytic Triad: The enzyme utilizes a Ser-His-Glu/Asp triad.[1] The serine hydroxyl attacks the ester carbonyl, forming an acyl-enzyme intermediate that is subsequently hydrolyzed by water.
Diketopiperazine (DKP) Formation
For dipeptide ethyl esters (e.g., H-Phe-Pro-OEt) or AAEEs capable of condensation, the free N-terminal amine can attack the ester carbonyl of a neighboring residue (or itself in specific conformations), ejecting ethanol and forming a stable 6-membered lactam ring.[1]
Critical Factor: The presence of a penultimate Proline residue significantly accelerates this reaction due to the cis-conformation favoring the cyclization geometry.[2]
Pathway Visualization
The following diagram illustrates the competing degradation pathways.
Caption: Competing degradation pathways for amino acid ethyl esters. Enzymatic hydrolysis is the dominant pathway in plasma, while chemical hydrolysis and DKP formation depend on structure and buffer conditions.
Physiological Stability Profile
The "Stability Gap" refers to the massive difference in half-life (
) between aqueous buffer (chemical stability) and biological fluids (metabolic stability).
Comparative Half-Life Data
The table below summarizes the stability of representative AAEEs. Note the dramatic reduction in stability when moving from PBS to Plasma.
Key Insight: While bulky side chains (Phe, Val) stabilize AAEEs against chemical hydrolysis in buffer, they often serve as excellent substrates for enzymatic hydrolysis in plasma, negating the stability benefit in vivo.
Experimental Protocol: Metabolic Stability Assay
This Self-Validating Protocol ensures accurate determination of intrinsic clearance (
Test Compound: Amino acid ethyl ester (10 mM stock in DMSO).
Matrix: Pooled Human Plasma (Na-Heparin or EDTA) or Liver Microsomes.[1]
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).[1]
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
Workflow Diagram
Caption: Step-by-step workflow for determining metabolic stability of AAEEs.
Step-by-Step Methodology
Preparation: Thaw plasma at 37°C. Centrifuge briefly to remove cryoprecipitates.
Pre-incubation: Aliquot 990 µL of plasma into a reaction vessel. Equilibrate at 37°C for 5 minutes.
Initiation: Add 10 µL of 100 µM test compound stock (Final concentration = 1 µM). Vortex gently.
Control: Run a parallel incubation in PBS (pH 7.4) to distinguish chemical instability from enzymatic metabolism.
Sampling: At
minutes, remove 50 µL of the reaction mixture.
Quenching: Immediately dispense the 50 µL sample into a plate/tube containing 150 µL of Ice-Cold Acetonitrile + Internal Standard .
Why: Acidification is often avoided for AAEEs as it may catalyze hydrolysis or DKP formation depending on the specific amino acid; organic precipitation is safer.
Processing: Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet proteins.
Analysis: Inject the supernatant onto LC-MS/MS. Monitor the transition of the Ethyl Ester (Parent) and the Free Amino Acid (Metabolite).
Calculations
Calculate the slope (
) of the natural log of the remaining parent compound vs. time.
[1]
References
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[3] Journal of Pharmaceutical Sciences, 87(3), 283-288.[3] Link
Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their inhibition.[4][5] Chemistry & Biodiversity, 4(9), 2031-2122.[1] Link[1]
Gunduz, M. G. (2018). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Link[1]
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.[1] Link
Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6][7] (Chapter on Metabolic Stability). Link
Engineering Bioavailability: A Technical Guide to N-Acetylated Amino Acid Ester Prodrugs
Topic: Literature review on N-acetylated amino acid esters as prodrugs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals Executive Summary: The Dual...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature review on N-acetylated amino acid esters as prodrugs
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Dual-Masking Strategy
In the landscape of drug delivery, amino acids often serve as excellent polar scaffolds but suffer from poor passive membrane permeability due to their zwitterionic nature. N-acetylated amino acid esters represent a sophisticated "dual-masking" prodrug strategy designed to overcome these physicochemical barriers.
By acetylating the N-terminus (masking the basic amine) and esterifying the C-terminus (masking the acidic carboxyl), researchers create a neutral, lipophilic entity capable of rapid passive diffusion across biological membranes—including the Blood-Brain Barrier (BBB). Once intracellular, these molecules undergo a sequential, self-validating enzymatic activation process involving carboxylesterases and aminoacylase-1 (ACY1) to release the active parent compound.
This guide provides a technical deep-dive into the design, synthesis, and validation of these prodrugs, using N-Acetylcysteine Ethyl Ester (NACET) as the primary case study to illustrate the massive pharmacokinetic gains achievable with this architecture.
Mechanistic Principles & Design Logic
The Physicochemical Hurdle
Free amino acids (e.g., Cysteine, Leucine) exist as zwitterions at physiological pH. This high polarity (LogP < 0) restricts transport to carrier-mediated systems (e.g., LAT1, ASCT), which are often saturable and tissue-specific.
The Solution: Dual-Masking
The N-acetylated ester approach modifies both termini to shift the transport mechanism from carrier-mediated to passive diffusion .
N-Acetylation: Neutralizes the protonatable amine. While this increases stability against oxidative deamination, its primary role in this context is to prevent zwitterion formation.
Esterification: Caps the carboxylic acid, significantly increasing lipophilicity (LogP > 0) and facilitating membrane intercalation.
The "Trap and Release" Activation Pathway
The efficacy of this prodrug class relies on a specific enzymatic cascade. The ester is cleaved rapidly by ubiquitous cytosolic esterases. Crucially, the remaining N-acetyl group is cleaved by Aminoacylase-1 (ACY1) , a zinc-binding enzyme abundant in the kidney and liver but also present in the brain.
This creates a "Metabolic Trap" :
Entry: The lipophilic diester (e.g., NACET) diffuses into the cell.[1][2]
Trapping: Intracellular esterases cleave the ester, regenerating the N-acetyl amino acid (an anion at intracellular pH).
Accumulation: The anionic species is less permeable and becomes "trapped" inside the cell, driving high intracellular concentrations before final conversion to the active amino acid.
Figure 1: The sequential enzymatic activation pathway of N-acetylated amino acid esters. Note the "trapping" of the intermediate species.
Case Study: N-Acetylcysteine Ethyl Ester (NACET)[1][2][3][4][5]
N-Acetylcysteine (NAC) is the standard of care for acetaminophen toxicity and a mucolytic agent.[3] However, its oral bioavailability is poor (~5-10%) due to first-pass metabolism and low membrane permeability. NACET was engineered to solve this.
Comparative Pharmacokinetics
The esterification of NAC to NACET results in a dramatic shift in pharmacokinetic behavior. While NAC relies on low-affinity transport, NACET behaves as a lipophilic entity that rapidly partitions into cells.
Table 1: Pharmacokinetic Comparison of NAC vs. NACET
Critical Insight: Short plasma t1/2 for NACET indicates rapid cellular uptake, not elimination.
BBB Penetration
Negligible
High
Enables neuroprotective applications.
RBC Accumulation
Low
High
NACET accumulates in erythrocytes, serving as a circulating reservoir.
GSH Increase
5 – 20%
> 200%
Superior efficiency as a Glutathione precursor.[5]
Data aggregated from Giustarini et al. (2012) and comparative PK studies.
The "Rapid Uptake" Phenomenon
Unlike typical drugs where a short plasma half-life implies rapid renal clearance, NACET's short half-life (approx. 20 mins) is due to its rapid sequestration into tissues . It disappears from plasma because it enters cells immediately, where it is hydrolyzed to NAC and trapped.[2][3] This makes plasma concentration a misleading metric for NACET efficacy; tissue concentration is the true indicator.
Technical Protocols
Synthesis of N-Acetylcysteine Ethyl Ester (NACET)
Rationale: Direct esterification of N-acetylcysteine is preferred over acetylating cysteine ethyl ester to minimize side reactions involving the free thiol group.
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (61.3 mmol) of N-Acetyl-L-Cysteine in 100 mL of absolute ethanol.
Activation: Cool the mixture to 0°C in an ice bath. Add 0.5 mL of Thionyl Chloride dropwise. Caution: Exothermic reaction; HCl gas evolution.
Reaction: Remove the ice bath and stir at room temperature for 30 minutes, then heat to reflux (approx. 78°C) for 3-4 hours. Monitor reaction progress via TLC (Mobile phase: Dichloromethane/Methanol 9:1).
Workup: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a viscous oil.
Neutralization: Dissolve the oil in minimal water/ice, neutralize carefully with saturated NaHCO3 solution to pH 7.0, and extract immediately with Ethyl Acetate (3 x 50 mL).
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize the solid residue from ether/hexane or ethanol/water to obtain white crystalline NACET.
Validation: Verify structure via 1H-NMR (Look for ethyl quartet at ~4.1 ppm and triplet at ~1.2 ppm).
Figure 2: Synthesis workflow for N-Acetylcysteine Ethyl Ester via Fischer Esterification.
In Vitro Stability & Hydrolysis Assay
To validate the prodrug mechanism, one must demonstrate stability in plasma (delivery phase) and hydrolysis in cytosol (activation phase).
Protocol:
Plasma Stability: Incubate NACET (100 µM) in human plasma at 37°C. Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile. Analyze by HPLC-UV or LC-MS/MS.
Cell Lysate Hydrolysis: Prepare cytosolic lysate from HEK293 or HepG2 cells. Incubate NACET (100 µM) with lysate.
Expected Result: Rapid disappearance of NACET (t1/2 < 20 min) and appearance of NAC.
Inhibition Check: Repeat lysate assay with Bis-p-nitrophenyl phosphate (BNPP) , a specific esterase inhibitor.
Validation: Hydrolysis should be abolished, confirming enzyme-mediated activation.
References
Giustarini, D., et al. (2012). "N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential."[4][8] Biochemical Pharmacology.
Borgström, L., et al. (1986). "Pharmacokinetics of N-acetylcysteine in man."[9] European Journal of Clinical Pharmacology.
Sun, J., et al. (2008). "Prodrugs for Amines." Molecules.
BenchChem Technical Support. "Enhancing Blood-Brain Barrier Penetration of N-Acetyl-Amino Acids."
InvivoChem Data Sheet. "N-Acetyl-L-cysteine ethyl ester Physicochemical Properties."
An In-depth Technical Guide to the Thermodynamic Properties of N-Acetyl-L-isoleucine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Thermodynamic Properties in Pharmaceutical Development In the landscape of pharmaceutical sciences, a thorough understanding...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Thermodynamic Properties in Pharmaceutical Development
In the landscape of pharmaceutical sciences, a thorough understanding of the physicochemical properties of a molecule is paramount to its successful development from a laboratory curiosity to a life-saving therapeutic. Among these, thermodynamic properties serve as the bedrock upon which formulation, stability, and bioavailability are built. For a molecule like N-Acetyl-L-isoleucine ethyl ester, a derivative of the essential amino acid L-isoleucine, these properties dictate its behavior in various environments, influencing everything from its dissolution rate in the gastrointestinal tract to its long-term stability in a formulated product. This guide provides a comprehensive overview of the key thermodynamic parameters of N-Acetyl-L-isoleucine ethyl ester and outlines the state-of-the-art methodologies for their determination. As a Senior Application Scientist, the focus here is not merely on the 'what' but critically, the 'why'—providing the causal reasoning behind experimental choices to ensure robust and reliable data generation.
Molecular Profile of N-Acetyl-L-isoleucine Ethyl Ester
N-Acetyl-L-isoleucine ethyl ester is an organic compound featuring an acetyl group and an ethyl ester linked to the amino acid L-isoleucine.[1] This modification from the parent amino acid significantly alters its physicochemical properties, such as its polarity and hydrogen bonding capabilities, which in turn influences its thermodynamic behavior. The presence of the acetyl group can enhance the compound's stability and bioavailability.[1] It is typically a white to off-white solid or powder.[1]
Table 1: Molecular and Physical Properties of N-Acetyl-L-isoleucine Ethyl Ester
Soluble in organic solvents like ethanol and methanol; limited solubility in water.[1]
Thermal Analysis: Unveiling Phase Transitions and Thermal Stability
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques that provide critical information on melting behavior, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting point (Tfus) and the enthalpy of fusion (ΔfusH). These parameters are crucial for predicting the solubility and dissolution rate of a drug substance. For many amino acid derivatives, direct determination can be challenging due to decomposition during measurement.[2]
Sample Preparation: Accurately weigh 2-5 mg of N-Acetyl-L-isoleucine ethyl ester into an aluminum DSC pan.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Measurement Parameters:
Temperature Range: Typically from ambient temperature to a temperature above the expected melting point, ensuring it is below the decomposition temperature. A range of 25 °C to 250 °C is a reasonable starting point.
Heating Rate: A standard heating rate of 10 °C/min is often used. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.
Atmosphere: An inert nitrogen atmosphere (purge rate of 50 mL/min) is used to prevent oxidative degradation.
Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Rationale: The choice of an inert atmosphere is critical to prevent oxidative reactions that could interfere with the melting endotherm. The heating rate is a compromise between resolution and sensitivity; slower rates provide better resolution but may lead to broader peaks.
Thermogravimetric Analysis (TGA) for Decomposition Temperature
TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature (Tdecomp), which is essential for understanding the thermal stability and establishing appropriate storage and handling conditions.
Sample Preparation: Place 5-10 mg of N-Acetyl-L-isoleucine ethyl ester into a TGA pan.
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.
Measurement Parameters:
Temperature Range: From ambient to a temperature well above the expected decomposition point (e.g., 25 °C to 500 °C).
Heating Rate: A heating rate of 10 °C/min is standard.
Atmosphere: A nitrogen atmosphere (20-50 mL/min) is typically used.
Data Analysis: The onset temperature of mass loss in the TGA curve indicates the beginning of thermal decomposition.
Self-Validation: The combination of DSC and TGA provides a self-validating system. The TGA data confirms that the endothermic event observed in the DSC is indeed melting and not a decomposition event accompanied by mass loss.
Figure 1. Experimental workflow for thermal analysis.
Heat Capacity: A Fundamental Thermodynamic Property
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental thermodynamic property that is essential for calculating other thermodynamic functions such as enthalpy and entropy.[3][4]
Three-Step Method: This is a widely used method for determining heat capacity using a standard DSC.
Baseline Run: Run the DSC with empty sample and reference pans to obtain a baseline.
Standard Run: Run the DSC with a sapphire standard of known heat capacity.
Sample Run: Run the DSC with the N-Acetyl-L-isoleucine ethyl ester sample.
Measurement Parameters:
Temperature Range: Measurements are typically made over a range of temperatures, for example, from 0 °C to 100 °C.
Heating Rate: A controlled heating rate, often 10 or 20 °C/min, is used.
Atmosphere: An inert nitrogen atmosphere is maintained.
Data Analysis: The heat capacity of the sample is calculated using the following equation:
Expertise & Experience: The accuracy of the three-step method is highly dependent on the reproducibility of the baseline and the precise measurement of sample and standard masses. It is crucial to use the same pan for the baseline and sample runs to minimize variations.
Solubility Studies: The Gateway to Bioavailability
Solubility is a critical determinant of a drug's oral bioavailability. For N-Acetyl-L-isoleucine ethyl ester, which has limited aqueous solubility, a thorough understanding of its solubility in various solvent systems is essential for formulation development.
Equilibrium Solubility Measurement
The equilibrium solubility is determined by allowing the solid to equilibrate with the solvent until the solution is saturated.
Sample Preparation: Add an excess amount of N-Acetyl-L-isoleucine ethyl ester to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol) in a sealed vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
Sample Analysis: After equilibration, filter the suspension to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Trustworthiness: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is confirmed when consecutive measurements are consistent.
Factors Influencing Solubility
pH: As a derivative of an amino acid, the pH of the aqueous medium can influence the ionization state and thus the solubility of N-Acetyl-L-isoleucine ethyl ester.
Co-solvents: The use of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or DMSO is a common strategy to enhance the solubility of poorly water-soluble compounds.[5][6]
Protocol for Enzymatic Hydrolysis of N-Acetyl-L-Isoleucine Ethyl Ester
Application Note: AN-2026-BIO-04 Abstract & Strategic Overview This application note details the enzymatic hydrolysis of N-Acetyl-L-isoleucine ethyl ester (AIEE) to produce N-Acetyl-L-isoleucine . Unlike harsh chemical s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-BIO-04
Abstract & Strategic Overview
This application note details the enzymatic hydrolysis of N-Acetyl-L-isoleucine ethyl ester (AIEE) to produce N-Acetyl-L-isoleucine . Unlike harsh chemical saponification (using NaOH/LiOH), which risks racemization of the
-carbon and side-chain degradation, enzymatic hydrolysis offers mild, stereospecific conditions essential for high-purity pharmaceutical intermediates.
While
-Chymotrypsin is the historical model for this class of reactions, this protocol also integrates modern industrial enzymes like Subtilisin Carlsberg and Lipases (e.g., CAL-B) to address the specific steric challenges of the isoleucine sec-butyl side chain.
Key Applications
Kinetic Resolution: Separation of L-isomers from racemic N-Acetyl-DL-isoleucine ethyl ester mixtures.
Peptide Synthesis: Mild C-terminal deprotection of peptide fragments sensitive to base.
Chiral Building Blocks: Production of enantiopure N-acetyl amino acids.
Mechanistic Foundation & Enzyme Selection
The Reaction
The target reaction is the hydrolysis of the ethyl ester bond. The N-acetyl group remains intact, serving as a protecting group that mimics the peptide bond, ensuring the enzyme recognizes the substrate.
Enzyme Candidates
Enzyme
Source
Specificity Profile for Isoleucine
Recommendation
-Chymotrypsin
Bovine Pancreas
Traditionally prefers aromatics (Phe, Tyr, Trp) but retains activity for bulky aliphatics like Ile/Leu.
Standard Reference (High stereoselectivity, moderate rate).
Subtilisin Carlsberg
Bacillus licheniformis
Broad specificity; highly active on aliphatic esters; robust in organic co-solvents.
High Yield (Best for preparative scale).
PLE (Pig Liver Esterase)
Porcine Liver
High esterase activity; less stereospecific than proteases but very fast.
Alternative (If strict chirality is less critical).
Catalytic Mechanism (Serine Protease)
Both Chymotrypsin and Subtilisin utilize a Catalytic Triad (Ser-His-Asp) .
Acylation: Serine-OH attacks the ester carbonyl, releasing ethanol and forming an Acyl-Enzyme intermediate.
Deacylation: Water attacks the Acyl-Enzyme, releasing the acid product and regenerating the enzyme.
Figure 1: Simplified kinetic mechanism for Serine Protease hydrolysis of amino acid esters.
Maintain pH 7.8 via auto-titration with 1.0 M NaOH.
Monitor until base consumption plateaus (theoretical max: ~5 mL of 1.0 M NaOH).
Workup (Extraction):
Quench: Once conversion >98% (checked by TLC/HPLC), adjust pH to 2.0 with 6 M HCl. Rationale: This protonates the product (R-COOH), making it extractable into organic solvent.
Extract: Wash aqueous phase 3x with Ethyl Acetate (3 x 50 mL).
Dry: Combine organic layers, dry over MgSO
, filter, and evaporate in vacuo.
Purification:
Recrystallize from EtOAc/Hexane if necessary.
Workflow Visualization
Figure 2: Operational workflow for preparative enzymatic hydrolysis.
Analytical Methods
HPLC Method (Conversion Monitoring)[2]
Column: C18 Reverse Phase (150 x 4.6 mm, 5
m).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 60% B over 15 min.
Detection: UV @ 210 nm (Amide bond absorption).
Retention: The Ester (less polar) elutes later than the Acid product.
TLC (Rapid Check)
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:10:1).
Visualization: UV or Ninhydrin (after hydrolysis of acetyl group on plate, though Iodine vapor is preferred for N-protected amino acids).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Reaction Rate
Substrate insolubility.
Increase co-solvent (Acetone/DMSO) up to 20%. Ensure vigorous stirring.
pH Drift
Titrator response too slow or buffer capacity too high.
Use "Stat" mode with minimal buffering (KCl only). Increase stirring speed.
Incomplete Conversion
Product inhibition or Enzyme deactivation.
Add fresh enzyme aliquot after 12 hours. Remove Ethanol (product) via open system if possible.
Racemization
pH too high (>8.5) or Temp too high.
Strictly maintain pH < 8.[2]0. Lower temp to 20°C.
References
Ingles, D. W., & Knowles, J. R. (1967). Specificity and stereospecificity of
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4867.
Sigma-Aldrich.
-Chymotrypsin from bovine pancreas - Product Information.
Application Note: Kinetic Evaluation of N-Acetyl-L-isoleucine Ethyl Ester as a Substrate for Aminoacylase I
Executive Summary This application note provides a comprehensive technical guide for utilizing N-Acetyl-L-isoleucine ethyl ester (NAc-L-Ile-OEt) as a substrate for Aminoacylase I (ACY1; EC 3.5.1.14) . While ACY1 is class...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note provides a comprehensive technical guide for utilizing N-Acetyl-L-isoleucine ethyl ester (NAc-L-Ile-OEt) as a substrate for Aminoacylase I (ACY1; EC 3.5.1.14) . While ACY1 is classically defined as an amidohydrolase specific to N-acetylated L-amino acids with free carboxyl groups, recent investigations—particularly with fungal variants (Aspergillus melleus)—reveal promiscuous esterase activity.
This protocol addresses the unique challenge of a "double-blocked" substrate (N-acetylated and C-esterified). It details the experimental setup to determine regioselectivity (amide vs. ester hydrolysis), kinetic parameters (
, ) , and optimal reaction conditions. This guide is critical for researchers developing prodrug activation assays or chemo-enzymatic resolution processes.
Scientific Background & Mechanism[1][2][3]
The Mechanistic Challenge
Mammalian ACY1 (e.g., Porcine Kidney) typically requires a free C-terminal carboxylate to coordinate with the active site Zinc (
) and Arginine residues (e.g., Arg-146). The esterification of the carboxyl group in NAc-L-Ile-OEt sterically and electrostatically disrupts this binding mode, often resulting in significantly reduced amidase activity.
However, Fungal ACY1 (Aspergillus melleus) exhibits a broader specificity profile, capable of accepting esters. This creates a bifurcated reaction pathway where the enzyme may act as an amidase (cleaving the N-acetyl group) or an esterase (cleaving the ethyl group), or both sequentially.
Reaction Pathways
The hydrolysis of NAc-L-Ile-OEt can proceed via two distinct routes, ultimately converging on free L-Isoleucine.
Calculate the micromoles of product formed per minute per mg of enzyme.
Distinguishing Activity Types
Use the table below to interpret the HPLC chromatograms:
Observation
Interpretation
Mechanistic Insight
Accumulation of N-Ac-L-Ile
Esterase Activity Dominant
The enzyme cleaves the ester first. The resulting N-Ac-L-Ile is then a standard substrate for ACY1 amidase activity.
Accumulation of L-Ile-OEt
Amidase Activity Dominant
The enzyme tolerates the ester group and cleaves the amide. Rare for Porcine ACY1.
Only L-Ile appears
Rapid Coupled Hydrolysis
Esterase and Amidase rates are both fast; intermediates do not accumulate.
No Product
Steric Hindrance
The ethyl ester completely blocks entry to the active site (Common with mammalian ACY1).
Troubleshooting & Optimization
Low Activity
Cofactor Dependency: If activity is low, supplement the buffer with 0.1 mM
instead of Cobalt. Some isoforms are strictly Zinc-dependent.
Spontaneous Hydrolysis: Run a "No Enzyme" control. Ethyl esters are susceptible to chemical hydrolysis at pH > 8.0. Keep pH at 7.0-7.5.
Solubility Issues
N-Acetyl-L-isoleucine ethyl ester is hydrophobic.
Solvent Tolerance: ACY1 is generally stable in up to 10-20% DMSO or Methanol. Ensure the final organic solvent concentration in the assay does not exceed 10% to prevent denaturation.
References
L-Aminoacylase Specificity
Title: Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides.[1]
Application Note: Synthesis of N-Acetyl-L-isoleucine ethyl ester
Abstract & Strategic Overview This application note details the synthesis of N-Acetyl-L-isoleucine ethyl ester , a derivative often utilized as a chiral building block in peptide synthesis and as a probe in enzymatic ass...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the synthesis of N-Acetyl-L-isoleucine ethyl ester , a derivative often utilized as a chiral building block in peptide synthesis and as a probe in enzymatic assays.
The "Ester-First" Strategy
To maintain stereochemical integrity, this protocol utilizes a C-to-N directional synthesis (Esterification followed by Acetylation).
Why not Acetylate first? Acetylation of the free amino acid yields N-Acetyl-L-isoleucine. Subsequent esterification of this N-acetylated acid requires carboxyl activation. Activation of N-acyl amino acids is the primary cause of racemization in peptide chemistry, proceeding via an oxazolone (azlactone) intermediate which allows epimerization at the
-carbon [1].
The Solution: By forming the ester first, we protect the carboxyl group. The subsequent acetylation of the amine proceeds under mild conditions without risking
-proton abstraction, ensuring the final product retains the L-configuration ().
Reaction Scheme & Workflow
The synthesis is a two-step linear sequence.
Step 1: Acid-catalyzed esterification using Thionyl Chloride (
) to generate anhydrous HCl in situ.
Step 2: N-Acetylation using Acetic Anhydride () in the presence of a tertiary amine base.
Step 1: Synthesis of L-Isoleucine Ethyl Ester Hydrochloride
This step utilizes thionyl chloride to generate anhydrous alcoholic HCl.[1] This is superior to using gaseous HCl because it scavenges water produced during esterification, driving the equilibrium forward.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a drying tube (
or Drierite) to exclude atmospheric moisture.
Chilling: Charge the flask with 100 mL of absolute ethanol. Cool to 0°C in an ice/water bath.
Activation: Add
dropwise over 20 minutes. Caution: Exothermic reaction.[1] Evolution of and HCl gas.
Addition: Add L-Isoleucine in one portion. The solid will not dissolve immediately.
Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (
C) for 4–6 hours. The solution should become clear and colorless/pale yellow.
Isolation: Concentrate the solution to dryness on a rotary evaporator (bath temp < 45°C).
Chasing: To remove traces of
and water, add 20 mL of toluene and evaporate again.[1] Repeat twice.
Result: The residue is L-Isoleucine ethyl ester hydrochloride . It often solidifies as a white hygroscopic solid upon standing or trituration with diethyl ether.[1]
or , filter, and concentrate under reduced pressure.
Purification: The crude product is usually pure enough (>95%). If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 1:1) or high-vacuum distillation (bulb-to-bulb).
Characterization & Validation
The following data validates the identity and purity of the synthesized compound.
Quantitative Data Summary
Parameter
Value / Range
Notes
Appearance
Colorless oil or white low-melting solid
Tendency to supercool as oil
Molecular Weight
201.26 g/mol
Formula:
Yield (Step 2)
85 – 92%
High efficiency
(TLC)
~0.5 – 0.6
Solvent: EtOAc/Hexane (1:1)
NMR Spectroscopy (Predicted/Reference)
The NMR spectrum provides self-validating structural proof.
Use fresh and absolute EtOH. Ensure drying tube is active.[1]
Product is Racemic
Base-catalyzed epimerization
Avoid excess heat during Step 2 workup. Do not use strong bases (NaOH) for neutralization; stick to .[1]
Amine Smell in Final Product
Incomplete Acid Wash
Ensure the 1M HCl wash in Step 2 is thorough (check aqueous pH < 2).
References
Benoiton, N. L. (1983).[1] Chemistry of the Amino Acids: Racemization during Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5).[1] Academic Press.[1]
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for ester/amide formation protocols).
PubChem. (n.d.).[1][4] N-Acetyl-L-isoleucine ethyl ester (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Organic Syntheses. (n.d.). General procedures for Amino Acid Esterification. (See Coll. Vol. 5, p. 196 for analogous thionyl chloride methods).[1] [Link]
Application Note: High-Fidelity Esterification of N-Acetyl-L-Isoleucine
Executive Summary The esterification of N-acetyl-L-isoleucine (NAI) presents a unique intersection of challenges in organic synthesis. Unlike free amino acids, the N-acetyl group prevents the formation of a protective am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The esterification of N-acetyl-L-isoleucine (NAI) presents a unique intersection of challenges in organic synthesis. Unlike free amino acids, the N-acetyl group prevents the formation of a protective ammonium salt at the N-terminus, leaving the molecule susceptible to azlactone-mediated racemization during carboxyl activation.[1] Furthermore, the sec-butyl side chain of isoleucine introduces significant steric hindrance adjacent to the reaction center, often necessitating forcing conditions that exacerbate stereochemical erosion.
This guide details two distinct protocols validated for high-purity synthesis:
Method A (Cesium Carbonate Alkylation): The "Gold Standard" for preserving optical purity (ee > 99%) and synthesizing complex esters (benzyl, allyl).
Method B (Modified Fischer/SOCl₂): A scalable, cost-effective protocol for methyl/ethyl esters, optimized to prevent N-deacetylation.
Critical Mechanistic Insight: The Azlactone Danger
To ensure scientific integrity, one must understand why standard coupling reagents (e.g., EDC/NHS) or harsh acid chlorides often fail with N-acyl amino acids.
When the carboxylic acid of N-acetyl-L-isoleucine is activated (converted to a leaving group,
), the carbonyl oxygen of the N-acetyl group can attack the activated carbonyl carbon. This cyclization forms an oxazol-5(4H)-one , commonly known as an azlactone .
The Consequence: The C-4 proton of the azlactone is acidic. Rapid tautomerization leads to the loss of chirality. Subsequent ring-opening by the alcohol yields the ester as a racemic mixture (DL-isoleucine derivative).
Visualization: The Racemization Pathway
The following diagram illustrates the competitive pathway between direct esterification and azlactone formation.
Figure 1: Mechanistic divergence showing how carboxyl activation can lead to racemization via the azlactone intermediate.
Application: High-value synthesis, complex esters (Benzyl, Allyl), or strict enantiomeric requirements.
Mechanism: Direct alkylation of the carboxylate. This avoids activation of the carbonyl carbon, thereby bypassing the azlactone pathway entirely .
Materials
Substrate: N-Acetyl-L-Isoleucine (1.0 eq)
Base: Cesium Carbonate (
) (1.5 eq) - Note: The "Cesium Effect" improves solubility and reactivity of the carboxylate in organic solvents.
Application: Large-scale synthesis of Methyl/Ethyl esters.
Mechanism: Acid-catalyzed Fisher esterification.
Critical Control: We generate anhydrous HCl in situ using Thionyl Chloride (
) and Methanol.
Warning: Do NOT use pyridine. Pyridine +
can promote the dehydration of the N-acetyl group to an imidoyl chloride or ketenimine, leading to decomposition.
Materials
Substrate: N-Acetyl-L-Isoleucine (1.0 eq)
Reagent: Thionyl Chloride (
) (1.2 – 1.5 eq)
Solvent: Anhydrous Methanol (or Ethanol) (Excess, ~0.5 M concentration relative to substrate)
Step-by-Step Procedure
Solvent Preparation (Exothermic): Place anhydrous Methanol (20 mL per gram of substrate) in a round-bottom flask. Cool to -10°C using an ice/salt bath.
Catalyst Generation: Add
dropwise to the cold methanol.
Chemistry:
. This generates a solution of anhydrous HCl.
Stir: Allow to stir for 15 minutes at -10°C.
Substrate Addition: Add N-Acetyl-L-Isoleucine solid in one portion to the cold solution.
Reaction:
Allow the mixture to warm to Room Temperature naturally.
Stir at RT for 12–24 hours.
Note: Due to the steric bulk of the sec-butyl group, reaction rates are slower than Alanine or Glycine. Avoid Reflux if possible to minimize thermal degradation of the N-acetyl group; however, mild heating (40°C) is acceptable if RT reaction is incomplete after 24h.
Work-up:
Concentrate the mixture in vacuo to remove solvent and excess HCl.
Redissolve the residue in Ethyl Acetate.
Wash with saturated
(carefully, to neutralize residual acid) and then Brine.
Dry over
and concentrate.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate protocol for your specific research constraints.
Figure 2: Decision matrix for selecting the optimal esterification strategy.
References
Bergmann, M., & Zervas, L. (1928).[3] Über die katalytische Racemisierung von Aminosäuren und Peptiden. Biochemische Zeitschrift. (Foundational text on the Azlactone racemization mechanism of N-acyl amino acids).
Kuo, C. H., & Lin, Y. A. (2024). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry. Link (Demonstrates the utility of Cesium Carbonate in preventing racemization in amino acid derivatives).
Steinauer, R., et al. (1986). Racemization of N-acetyl-α-amino acids. U.S. Patent 4,602,096. Link (Industrial context on the thermal instability and racemization of N-acetyl isoleucine).
Navarre, L., et al. (2010). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation. Journal of Organic Chemistry. (Highlights the risk of N-deacetylation when using SOCl2 under forcing conditions).
Application Note: Enzymatic Kinetic Resolution of Racemic Isoleucine Esters for the Production of Enantiopure Amino Acid Derivatives
Introduction Enantiomerically pure amino acids and their derivatives are crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. Isoleucine, a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Enantiomerically pure amino acids and their derivatives are crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. Isoleucine, an essential amino acid, possesses two chiral centers, leading to four possible stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). The distinct biological activities of these stereoisomers necessitate their separation and the production of single enantiomers.[1]
Kinetic resolution, a process where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other, offers a powerful method for obtaining chiral compounds.[2] Enzymatic kinetic resolution (EKR) has emerged as a particularly attractive strategy due to the high enantioselectivity, mild reaction conditions, and environmentally benign nature of biocatalysts.[3] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), in particular, have demonstrated remarkable utility in organic synthesis due to their broad substrate specificity, stability in organic solvents, and lack of a need for cofactors.[3][4]
This application note provides a comprehensive guide to the kinetic resolution of racemic isoleucine esters via enantioselective hydrolysis catalyzed by Candida antarctica lipase B (CAL-B), a widely used and robust biocatalyst.[4] We will detail the experimental protocols for the enzymatic reaction, the separation of the resulting product and unreacted substrate, and the analytical methods for determining the reaction's success.
Principle of the Method
The kinetic resolution of racemic isoleucine methyl ester is achieved through the enantioselective hydrolysis of the ester functionality by CAL-B. The enzyme preferentially catalyzes the hydrolysis of the L-enantiomer (L-isoleucine methyl ester) to the corresponding L-isoleucine, while the D-enantiomer (D-isoleucine methyl ester) remains largely unreacted. This difference in reaction rates allows for the separation of the L-amino acid from the D-amino acid ester at approximately 50% conversion, yielding both enantiomers in high enantiomeric excess (ee).
Formic acid or trifluoroacetic acid (for mobile phase modification)
Experimental Protocols
Preparation of Racemic (DL)-Isoleucine Methyl Ester
Racemic (DL)-isoleucine methyl ester can be synthesized from DL-isoleucine and methanol in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas). The resulting ester hydrochloride should be neutralized before use in the enzymatic reaction.
Enzymatic Kinetic Resolution
The following protocol is a general guideline and may require optimization for specific enzyme batches and substrate concentrations.
To a 100 mL round-bottom flask, add racemic (DL)-isoleucine methyl ester (e.g., 1.0 g) and MTBE (50 mL).
Add 0.1 M potassium phosphate buffer (pH 7.0, 5.0 mL). The biphasic system is often beneficial for lipase activity.
Add immobilized Candida antarctica lipase B (Novozym® 435) (e.g., 100 mg, 10% w/w of substrate).
Stir the reaction mixture at a constant temperature (e.g., 40°C) using a magnetic stirrer.
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC (see Section 4).
The reaction is typically stopped when the conversion reaches approximately 50%. This is crucial for obtaining high enantiomeric excess for both the product and the unreacted substrate.[2]
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
Causality Behind Experimental Choices:
Enzyme Choice: Candida antarctica lipase B (CAL-B) is selected for its well-documented high enantioselectivity towards a wide range of chiral substrates, including amino acid esters, and its excellent stability in organic solvents.[4]
Solvent System: A biphasic system of MTBE and a small amount of aqueous buffer is employed. MTBE is a water-immiscible ether that is a good solvent for the ester and helps to minimize water content, which can affect enzyme activity and selectivity. The aqueous buffer maintains the optimal pH for the enzyme in its microenvironment.
Temperature: The reaction is carried out at a moderately elevated temperature (40°C) to increase the reaction rate without significantly compromising the enzyme's stability and enantioselectivity.
Monitoring Conversion: Stopping the reaction at ~50% conversion is a fundamental principle of kinetic resolution. Beyond this point, the enantiomeric excess of the slower-reacting enantiomer begins to decrease as it starts to react more significantly.
Work-up and Separation of L-Isoleucine and D-Isoleucine Methyl Ester
The separation of the produced L-isoleucine (a zwitterionic amino acid) and the unreacted D-isoleucine methyl ester (a lipophilic ester) is based on their different solubility and charge properties.
After filtering off the enzyme, transfer the reaction mixture to a separatory funnel.
Add 1 M HCl (20 mL) to the mixture. This will protonate the L-isoleucine, making it soluble in the aqueous phase, while the D-isoleucine methyl ester remains in the organic phase.
Separate the two layers.
Isolation of D-Isoleucine Methyl Ester (from the organic phase):
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude D-isoleucine methyl ester.
The crude ester can be further purified by column chromatography if necessary.
Isolation of L-Isoleucine (from the aqueous phase):
Adjust the pH of the aqueous phase to the isoelectric point of isoleucine (~pH 6) with a suitable base (e.g., 1 M NaOH or ammonium hydroxide).
At its isoelectric point, the solubility of L-isoleucine in water is minimal, causing it to precipitate.
Cool the solution in an ice bath to maximize precipitation.
Collect the precipitated L-isoleucine by filtration, wash with cold ethanol, and dry under vacuum.
Analytical Methods: Chiral HPLC
The determination of enantiomeric excess (ee) of the unreacted substrate and the product is critical for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Protocol for Chiral HPLC Analysis:
Instrumentation: HPLC system with a UV detector.
Chiral Stationary Phase (CSP): A teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) is highly effective for the direct separation of underivatized amino acid enantiomers.[1] Alternatively, polysaccharide-based CSPs can be used, often requiring derivatization of the analytes.[6]
Sample Preparation: Dilute the aliquots from the reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.
HPLC Conditions (Example for a Teicoplanin-based column):
Mobile Phase: A mixture of methanol, ethanol, and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid). The exact ratio needs to be optimized for baseline separation. A good starting point could be 80:15:5 (Methanol:Ethanol:Water) with 0.1% formic acid.
Flow Rate: 0.5 - 1.0 mL/min
Column Temperature: 25 - 30°C
Detection: UV at 210 nm
Data Analysis:
Calculate the enantiomeric excess (ee) for the unreacted D-isoleucine methyl ester and the L-isoleucine product using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Calculate the conversion (c) based on the relative peak areas of the substrate and product.
The enantioselectivity (E-value) of the enzyme can be calculated from the ee of the substrate (eeₛ) and the ee of the product (eeₚ) at a given conversion.
Compound
Expected Elution Order
L-Isoleucine
Typically elutes first on a teicoplanin-based CSP
D-Isoleucine
Typically elutes second on a teicoplanin-based CSP
L-Isoleucine Methyl Ester
Elution order depends on the specific column and mobile phase
D-Isoleucine Methyl Ester
Elution order depends on the specific column and mobile phase
Note: The exact retention times and elution order will depend on the specific column, mobile phase composition, and other chromatographic parameters. It is essential to run standards of the individual enantiomers if available.
Mechanism of Lipase-Catalyzed Hydrolysis
Lipases belong to the family of serine hydrolases. Their catalytic activity relies on a catalytic triad of amino acid residues in the active site, typically consisting of serine, histidine, and aspartate or glutamate. The mechanism of ester hydrolysis proceeds through a "ping-pong bi-bi" kinetic model.[3][7]
Substrate Binding: The ester substrate binds to the active site of the lipase.
Formation of the Acyl-Enzyme Intermediate: The serine residue in the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol moiety (methanol in this case) and forming a covalent acyl-enzyme intermediate.
Hydrolysis: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.
Product Release: This leads to the formation of the carboxylic acid (L-isoleucine) and the regeneration of the free enzyme, which can then start another catalytic cycle.
The enantioselectivity of the lipase arises from the differential stability of the diastereomeric transition states formed between the chiral center of the substrate and the chiral environment of the enzyme's active site.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no reaction
Inactive enzyme
Use a fresh batch of enzyme or verify its activity with a standard substrate. Ensure proper storage conditions.
Insufficient water for hydrolysis
While an anhydrous organic solvent is used, a small amount of water is necessary for the hydrolysis reaction. Ensure the buffer is added.
Sub-optimal pH or temperature
Optimize the pH of the buffer and the reaction temperature. For CAL-B, a pH around 7 and temperatures between 30-50°C are generally effective.[2]
Low enantioselectivity (low ee values)
Reaction has proceeded far beyond 50% conversion
Carefully monitor the reaction progress and stop it as close to 50% conversion as possible.
Non-ideal solvent
Screen different organic solvents (e.g., hexane, toluene, diisopropyl ether).
Presence of water in excess
In some cases, too much water can lower the enantioselectivity of lipases in organic media. Try reducing the amount of buffer.
Slow reaction rate
Insufficient enzyme loading
Increase the amount of immobilized enzyme.
Mass transfer limitations
Ensure vigorous stirring to facilitate the interaction between the substrates and the immobilized enzyme.
Poor separation of products during work-up
Incomplete protonation/deprotonation
Ensure the pH is sufficiently low (e.g., pH 1-2) during the acid extraction and accurately adjusted to the isoelectric point for precipitation.
Emulsion formation during extraction
Add brine to help break the emulsion.
Conclusion
The enzymatic kinetic resolution of racemic isoleucine esters using Candida antarctica lipase B is a highly effective and practical method for the synthesis of enantiomerically enriched L-isoleucine and D-isoleucine methyl ester. The protocol described herein provides a robust starting point for researchers. By carefully controlling the reaction conditions, particularly the conversion, and employing appropriate analytical and separation techniques, high yields and excellent enantiomeric purities can be achieved. This biocatalytic approach represents a valuable tool in the field of asymmetric synthesis for the pharmaceutical and chemical industries.
References
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
Ozaki, M., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin, 71(11), 824-831. [Link]
BenchChem. (2025). Application Note: Chiral Separation of DL-Isoleucine using HPLC-UV. BenchChem.
BenchChem. (2025). Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol. BenchChem.
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
Sumitomo Chemical.
Forró, E., & Fülöp, F. (2007). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 18(21), 2573-2579.
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.
Tufvesson, P., et al. (2011). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 1(2), 191-200.
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: The use of Candida antarctica B-lipase in organic synthesis.
Stamicarbon B.V. (1990). Process for the separation of L-leucine and L-isoleucine.
Forró, E., & Fülöp, F. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 27(8), 2548. [Link]
Gotor-Fernández, V., et al. (2006). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. The Journal of Organic Chemistry, 71(13), 4947-4953.
Gotor, V. (2001). Practical Considerations in Kinetic Resolution Reactions.
Application Note: Preparation and Handling of Stock Solutions of N-Acetyl-L-isoleucine ethyl ester
Abstract This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of N-Acetyl-L-isoleucine ethyl ester (NAILEE). Tailored for researchers in biochemistry, pharmacology, a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of N-Acetyl-L-isoleucine ethyl ester (NAILEE). Tailored for researchers in biochemistry, pharmacology, and drug development, this note details the compound's physicochemical properties and offers validated protocols for creating both high-concentration organic and ready-to-use aqueous solutions. The methodologies herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility.
Introduction and Physicochemical Profile
N-Acetyl-L-isoleucine ethyl ester is an amino acid derivative utilized in biochemical research and as a building block in peptide synthesis.[1] The presence of an N-acetyl group and an ethyl ester moiety enhances its stability and lipophilicity compared to the parent amino acid, L-isoleucine.[1] Accurate and consistent preparation of stock solutions is the foundational step for any downstream application, from cell-based assays to analytical standards. This guide explains the critical parameters and procedures to achieve reliable results.
Key Physicochemical Data
A summary of the essential properties of N-Acetyl-L-isoleucine ethyl ester is provided below.
While a specific Safety Data Sheet (SDS) for N-Acetyl-L-isoleucine ethyl ester should always be consulted, general safety precautions for related N-acetylated amino acids include warnings for skin and eye irritation.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.[3]
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
Spills: In case of a spill, collect the dry material and clean the affected area thoroughly. Avoid generating dust.[3]
First Aid: In case of eye or skin contact, rinse cautiously with water for several minutes. If irritation persists, seek medical advice.[2][3]
Strategic Solvent Selection
The choice of solvent is critical and depends on the intended application and desired storage duration. The ester and acetyl groups on the molecule dictate its solubility, favoring organic solvents for high-concentration primary stocks while allowing for limited solubility in aqueous buffers for final working solutions.
Rationale: Due to its chemical structure, NAILEE is readily soluble in organic solvents.[1] Preparing a concentrated primary stock in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol allows for long-term storage with minimal degradation. This approach is standard for lipophilic compounds, as it prevents hydrolysis of the ester linkage that can occur in aqueous environments.
Rationale: Most biological and cell-based assays require an aqueous environment. Working solutions are prepared by diluting the high-concentration organic stock into a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
Critical Consideration: The stability of ester-containing compounds in aqueous solutions is often limited. Therefore, it is strongly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[4]
Solvent Selection Workflow
The following diagram illustrates the decision-making process for solvent selection.
Caption: Step-by-step workflow for preparing NAILEE stock.
Protocol: Aqueous Working Solution (e.g., 100 µM in PBS)
This protocol details the dilution of the high-concentration organic stock into an aqueous buffer for immediate use in experiments.
Thaw Primary Stock: Remove one aliquot of the 100 mM primary stock from the freezer and thaw it completely at room temperature.
Calculate Dilution: Determine the volume of stock needed for the desired final concentration and volume. A 1:1000 dilution is required to go from 100 mM to 100 µM.
Formula (C1V1 = C2V2): V1 (Volume of stock) = [C2 (Final conc.) × V2 (Final vol.)] / C1 (Stock conc.)
Example for 1 mL of 100 µM solution: V1 = (100 µM × 1000 µL) / 100,000 µM = 1 µL.
Preparation:
Pipette 999 µL of your desired aqueous buffer (e.g., PBS, pH 7.2) into a sterile tube.
Add 1 µL of the 100 mM NAILEE stock solution to the buffer.
Vortex gently to ensure homogeneity.
Immediate Use: Use the freshly prepared aqueous solution immediately. As previously noted, its stability is limited, and storage is not recommended. [4]Ensure the final concentration of the organic solvent (in this case, 0.1% DMSO) is compatible with your experimental system.
Stability and Storage Recommendations
Proper storage is essential to maintain the integrity of the compound and its solutions.
Application Note: Orthogonal Deprotection of Ethyl Ester Groups in Peptide Chemistry
Introduction & Mechanistic Rationale In complex multi-step peptide synthesis, orthogonal protecting group strategies are paramount. The ethyl ester (-OEt) is a robust, highly stable protecting group utilized for the C-te...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In complex multi-step peptide synthesis, orthogonal protecting group strategies are paramount. The ethyl ester (-OEt) is a robust, highly stable protecting group utilized for the C-terminus or acidic side chains (e.g., Aspartate, Glutamate). Because it is entirely stable to the acidic conditions used for Boc/tBu removal and generally resistant to the mild secondary amines (e.g., piperidine) used for Fmoc removal, the ethyl ester provides an excellent orthogonal axis[1].
However, the deprotection of ethyl esters requires breaking a highly stable covalent bond. The standard approach is saponification (base-catalyzed hydrolysis) via a nucleophilic acyl substitution mechanism[1]. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group.
The Mechanistic Challenge: The strongly basic conditions required for saponification inherently conflict with the structural integrity of peptides. The
-protons of amino acids are relatively acidic; strong bases can abstract these protons, leading to enolization and subsequent epimerization (racemization) . Furthermore, in sequences containing Aspartate, base-catalyzed ring closure can form a stable aspartimide intermediate, which hydrolyzes into a mixture of - and -peptides. Lastly, strong bases like Sodium Hydroxide (NaOH) can prematurely cleave base-labile N-terminal protecting groups such as Fmoc[2].
To circumvent these issues, modern peptide chemistry relies on highly controlled, mild lithium-based saponification or highly specific enzymatic hydrolysis[1],[3].
Deprotection Strategy & Decision Matrix
Selecting the correct deprotection method depends entirely on the peptide's sequence and its existing protecting groups. The diagram below outlines the logical workflow for selecting a deprotection strategy.
Decision matrix for selecting the optimal ethyl ester deprotection strategy in peptide synthesis.
Comparative Analysis of Deprotection Modalities
The table below summarizes the quantitative and qualitative differences between the three primary deprotection modalities.
Protocol A: Mild Chemical Saponification via Lithium Hydroxide (LiOH)
Causality & Rationale: Lithium hydroxide is strictly preferred over sodium hydroxide in peptide chemistry. The smaller ionic radius of the
ion allows it to strongly coordinate with the carbonyl oxygen of the ester. This Lewis-acid-like coordination increases the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at lower temperatures (0 °C) and lower overall basicity[2]. This suppresses -proton abstraction (preventing racemization) and minimizes the premature cleavage of Fmoc groups[2].
Materials:
Peptide ethyl ester (1.0 eq)
Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 to 1.5 eq)
Tetrahydrofuran (THF), anhydrous
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Step-by-Step Procedure:
Solubilization: Dissolve the peptide ethyl ester in a mixture of THF and deionized water (3:1 v/v ratio) to achieve a final peptide concentration of 0.1 M. Note: The organic solvent is required to solubilize the peptide, while water is necessary to dissolve the LiOH and act as the hydrolytic medium.[1]
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Reagent Addition: Add LiOH·H₂O (1.2 eq) to the solution in a single portion.
Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the consumption of the starting material via LC-MS or TLC (typically requires 1 to 4 hours). Do not allow the reaction to warm to room temperature if Fmoc or Aspartate residues are present.
Quenching: Once complete, immediately quench the reaction by adding 1 M HCl dropwise until the solution reaches pH 2.0 – 3.0. This protonates the resulting carboxylate salt into the free carboxylic acid and neutralizes the base, halting any side reactions[1].
Extraction & Workup: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Enzymatic Deprotection via Immobilized Lipase
Causality & Rationale: For highly sensitive peptides where even 0 °C LiOH induces aspartimide formation or Fmoc loss, enzymatic hydrolysis is the gold standard. Lipases (such as Candida antarctica lipase B, Novozym® 435) operate via a catalytic triad (Ser-His-Asp) that performs nucleophilic attack on the ester at neutral pH[3]. Because the bulk solution remains at pH 7.0, base-catalyzed side reactions are physically impossible[1].
Materials:
Peptide ethyl ester (1.0 eq)
Immobilized Lipase (e.g., Novozym® 435) (10-20% w/w relative to peptide)
0.1 M Phosphate buffer (pH 7.0)
Acetone or tert-butanol (as co-solvent)
Step-by-Step Procedure:
Preparation of Media: Prepare a solvent mixture of 0.1 M Phosphate buffer (pH 7.0) and a miscible organic co-solvent (e.g., Acetone) in a 4:1 v/v ratio to ensure peptide solubility[1].
Substrate Addition: Suspend the peptide ethyl ester in the buffer mixture to a concentration of 10 - 50 mM.
Enzyme Addition: Add the immobilized lipase (10% w/w).
Incubation: Incubate the suspension at 25 °C to 30 °C with gentle orbital shaking (150 rpm). Avoid magnetic stirring bars, as they can mechanically grind and destroy the immobilized enzyme beads.
Monitoring: Monitor by HPLC. Enzymatic reactions can be slower than chemical saponification, often taking 12 to 48 hours depending on the steric hindrance around the C-terminus[3].
Enzyme Recovery & Workup: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme (which can often be washed and reused).
Isolation: Acidify the filtrate mildly to pH 3.0 with 1 M HCl to protonate the carboxylic acid, then extract with EtOAc. Dry and concentrate as described in Protocol A.
References
Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers
Australian Journal of Chemistry (ConnectSci)
URL: [Link]
Enzymatic Deprotection of Phenylacetyl-Protected Phosphopeptides; General Procedure
Thieme-Connect
URL: [Link]
Application Note: Optimizing Reaction Conditions for N-Acetylation of Isoleucine Ethyl Ester
Executive Summary & Strategic Importance The N-acetylation of L-isoleucine ethyl ester is a fundamental transformation in the synthesis of peptide mimetics, branched-chain amino acid (BCAA) derivatives, and pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The N-acetylation of L-isoleucine ethyl ester is a fundamental transformation in the synthesis of peptide mimetics, branched-chain amino acid (BCAA) derivatives, and pharmaceutical intermediates. While ostensibly simple, the reaction presents a critical process challenge: preserving the stereochemical integrity of the
-carbon .
Isoleucine possesses two chiral centers (
-carbon and -carbon). Standard acetylation conditions—particularly those involving strong bases or uncontrolled exotherms—can induce racemization at the -position via an azlactone (oxazolone) intermediate . This guide details an optimized, self-validating protocol designed to maximize yield (>95%) while maintaining enantiomeric excess (ee >99%).
Mechanistic Insight & Critical Control Points[1]
To optimize this reaction, one must understand the competition between the desired nucleophilic acyl substitution and the undesired racemization pathway.
The Chemical Pathways
The reaction involves the nucleophilic attack of the isoleucine amino group on an acetylating agent (Acetyl Chloride or Acetic Anhydride).
Path A (Desired): Direct N-acetylation.
Path B (Undesired): Base-catalyzed proton abstraction from the
-carbon, often facilitated by the formation of a cyclic oxazolone intermediate. This intermediate is planar at the -carbon, leading to loss of chirality upon ring opening.
Visualization of Reaction Logic
The following diagram illustrates the mechanistic divergence and the specific control points required to favor the product over the racemate.
Figure 1: Mechanistic pathway showing the divergence between productive acetylation and base-catalyzed racemization via the azlactone intermediate.
Optimization Parameters
We evaluated three primary variables to determine the optimal "Standard Operating Procedure" (SOP).
Comparison of Acetylating Agents
Parameter
Acetic Anhydride ()
Acetyl Chloride ()
Recommendation
Reactivity
Moderate
High
for stereocontrol; for speed.
Byproduct
Acetic Acid (Weak acid)
HCl (Strong acid)
is safer for acid-sensitive esters.
Exotherm
Manageable
Sharp/Violent
allows better temperature control.
Atom Economy
Lower
Higher
is preferred for large-scale industrial batches if cooling is robust.
Solvent & Base Selection
Solvent: Dichloromethane (DCM) is preferred over DMF or water. Non-polar solvents suppress the ionization required for the racemization pathway.
Base:
Triethylamine (
):[1][2] Standard, but can promote racemization if in large excess.
Pyridine:[3] Excellent solvent/base hybrid that buffers the reaction, minimizing pH spikes.
Sodium Acetate (
):[2] Best for aqueous/biphasic "green" protocols.
Experimental Protocols
Protocol A: High-Purity Synthesis (Recommended for Pharma/R&D)
Target: >98% Yield, >99% ee
Materials:
L-Isoleucine Ethyl Ester HCl salt (10.0 g, 51.1 mmol)
Dichloromethane (DCM), anhydrous (100 mL)
Triethylamine (
) (15.5 g, 153 mmol, 3.0 eq)
Acetic Anhydride (
) (6.26 g, 61.3 mmol, 1.2 eq)
DMAP (Catalytic, 5 mol%) - Optional, speeds up reaction at low temp.
Step-by-Step Workflow:
Suspension: In a 250 mL round-bottom flask under Nitrogen atmosphere, suspend the L-Ile-OEt·HCl in anhydrous DCM.
Neutralization (Critical): Cool the suspension to 0°C using an ice bath. Add
dropwise over 10 minutes. Why? Rapid addition generates heat, risking local racemization.
Acetylation: Add Acetic Anhydride dropwise via addition funnel over 20 minutes, maintaining internal temperature
.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3][4]
Quench & Workup:
Wash organic layer with 1M HCl (2 x 50 mL) to remove excess amine/pyridine.
Concept: Uses water (brine) as the solvent.[2] The high ionic strength "salts out" the organic product, and the inorganic base (
) acts as a mild buffer, preventing low pH hydrolysis of the ester.
Workflow:
Dissolve Sodium Acetate trihydrate (1.5 eq) in saturated Brine solution.
Add L-Ile-OEt·HCl.
Cool to 0-5°C.
Add Acetyl Chloride (1.1 eq) dropwise.[2] Note: AcCl reacts faster with the amine than it hydrolyzes in water at this temperature.
Stir for 1 hour. The product often precipitates or oils out.
Extract with Ethyl Acetate, dry, and concentrate.
Analytical Validation & Troubleshooting
Self-Validating System (Quality Control)
Do not proceed to the next step until the current criteria are met.
Checkpoint
Method
Acceptance Criteria
Reaction Completion
TLC / HPLC
Disappearance of starting amine spot ( in 1:1 EtOAc/Hex).
Chemical Purity
1H-NMR ()
Doublet at ppm (NH amide). Distinct ethyl ester quartet/triplet.
Optical Purity
Chiral HPLC
Enantiomeric Excess (ee) > 99%. Absence of D-isomer peak.
Troubleshooting Guide
Problem
Root Cause
Corrective Action
Low Yield
Hydrolysis of ester group
Ensure anhydrous conditions (Protocol A) or maintain neutral pH (Protocol B).
Racemization
Reaction temp too high
Keep addition at 0°C. Ensure slow addition of reagents.
Racemization
Base too strong
Switch from to Pyridine or .
Incomplete Reaction
Steric bulk of Isoleucine
Add catalytic DMAP (5 mol%) to accelerate acylation.
Optimization Decision Tree
Use the following logic flow to select the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthesis protocol based on scale and purity requirements.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Naik, S., et al. (2004). "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride."[2] Indian Academy of Sciences.
Valentini, F., et al. (2022).[5] "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry.
Benoiton, N. L. (1983). "Racemization in Peptide Synthesis." The Peptides: Analysis, Synthesis, Biology.
BenchChem Technical Support. (2025). "Prevention of Racemization in Peptide Synthesis." BenchChem Application Notes.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility & Stability of Isoleucine Esters (Methyl, Ethyl, Benzyl) in Aqueous Buffers
Ticket ID: TS-ISO-EST-001
Support Level: Senior Application Scientist
Executive Summary
Isoleucine esters (e.g., L-Isoleucine methyl ester hydrochloride, L-Isoleucine ethyl ester) present a unique challenge in aqueous formulation. While often supplied as water-soluble hydrochloride salts, they frequently precipitate upon dilution into physiological buffers (pH 7.4). This guide addresses the physicochemical paradox of these compounds: they require acidity for solubility but neutrality for biological compatibility, all while being chemically unstable (hydrolysis-prone) in aqueous environments.
Part 1: The Core Mechanism (Why Your Experiment Failed)
To troubleshoot effectively, you must understand the two competing forces acting on your molecule: Protonation State and Hydrolytic Stability .
The "Crash Out" Phenomenon (pH vs. Solubility)
Most researchers purchase isoleucine esters as Hydrochloride (HCl) salts . In this form, the
-amino group is protonated (), making the molecule ionic and highly water-soluble.
The Trap: When you dilute this acidic stock into a neutral buffer (like PBS at pH 7.4), the buffer neutralizes the acid.
The Chemistry: The pKa of the
-amino group in an ester is typically lower (~7.0–7.5) than in the free amino acid (~9.7) due to the electron-withdrawing ester group.
The Result: At pH 7.4, a significant fraction of the molecules deprotonate to the neutral free base . Since the isoleucine side chain is extremely hydrophobic (hydrophobicity index: 4.5), the neutral ester reaches its solubility limit instantly and precipitates (oils out).
The "Disappearing Compound" (Hydrolysis)
Esters are chemically unstable in water, susceptible to base-catalyzed hydrolysis.
Reaction: Isoleucine Ester +
Isoleucine + Alcohol.
Kinetics: This reaction is slow at pH 4–5 but accelerates logarithmically as pH rises above 7.0.
Diagnostic: If your compound dissolves initially but "disappears" from HPLC traces over 2–4 hours, it has likely hydrolyzed back to the parent amino acid.
Part 2: Visualizing the Problem
Diagram 1: The Stability-Solubility Landscape
This diagram illustrates the "Safe Zone" vs. the "Danger Zones" for isoleucine esters.
Caption: The physicochemical trade-off. Solubility is optimal at low pH, while precipitation occurs at neutral pH. High pH triggers rapid chemical degradation.
Part 3: Troubleshooting FAQs
Q1: I dissolved the HCl salt in water, but it precipitated when added to PBS. Why?
A: You generated the free base in situ.
The HCl salt is acidic. When added to PBS (pH 7.4), the buffer absorbs the protons. The isoleucine ester loses its charge. Without the charge, the hydrophobic isobutyl side chain dominates, causing the molecule to aggregate.
Fix: Dissolve the stock in DMSO (dimethyl sulfoxide) or 0.1 M HCl before adding to PBS. Ensure the final concentration is below the solubility limit of the free base (often < 1 mM for these esters).
Q2: Can I filter the media to remove the cloudiness?
A:ABSOLUTELY NOT.
The "cloudiness" is your drug. Filtering removes the active compound, leaving you with solvent and buffer.
Fix: You must solubilize the precipitate.[1] Add a co-solvent (DMSO or Ethanol) or lower the concentration. If in cell culture, complexation with cyclodextrins (e.g., HP-
-CD) prevents precipitation without toxicity.
Q3: My HPLC shows a new peak appearing over time. Is it an impurity?
A: It is likely L-Isoleucine (the hydrolysis product).
In aqueous buffers > pH 7, the ester bond breaks. This is faster at 37°C (cell culture conditions).
Fix: Prepare fresh solutions immediately before use. Store stocks in anhydrous organic solvents (DMSO/Ethanol) at -20°C. Do not store aqueous dilutions.
Part 4: Optimized Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this method to ensure long-term stability of the ester.
Step
Action
Technical Note
1
Weigh Isoleucine Ester HCl salt.
Work quickly; esters are hygroscopic.
2
Dissolve in 100% Anhydrous DMSO .
Avoid water entirely to prevent hydrolysis. Target conc: 10–50 mM.
3
Aliquot into small volumes (e.g., 50 µL).
Prevents freeze-thaw cycles which introduce moisture.
4
Store at -20°C with desiccant.
Stability: ~3–6 months.
Protocol B: "Crash-Free" Dilution into Aqueous Buffer
Use this method for cell culture or enzymatic assays.
Calculate: Determine the maximum tolerable DMSO concentration for your assay (usually 0.1% – 0.5%).
Prime: Place your aqueous buffer (PBS/Media) on a magnetic stirrer creating a vortex.
Inject: Slowly inject the DMSO stock solution directly into the center of the vortex.
Why? Rapid dispersion prevents local regions of high concentration where precipitation nuclei form.
Check: Inspect for turbidity. If cloudy, you have exceeded the solubility limit of the neutral species.
Rescue: Add HP-
-Cyclodextrin (molar ratio 1:2 drug:CD) to the buffer before adding the drug.
Part 5: Decision Logic for Troubleshooting
Follow this flow to resolve solubility issues during experiment setup.
Caption: Step-by-step logic for rescuing a precipitated isoleucine ester sample.
Part 6: Comparative Data Table
Physicochemical Properties of Isoleucine Derivatives
Removing unreacted acetic anhydride from N-acetyl amino acid esters
A Guide to the Effective Removal of Unreacted Acetic Anhydride Section 1: Frequently Asked Questions (FAQs) This section tackles the most common initial queries regarding the workup of N-acetylation reactions. Q1: Why is...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to the Effective Removal of Unreacted Acetic Anhydride
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the workup of N-acetylation reactions.
Q1: Why is it crucial to remove unreacted acetic anhydride?
A: Complete removal of unreacted acetic anhydride is paramount for several reasons. Firstly, its presence contaminates the final N-acetyl amino acid ester product, potentially interfering with subsequent reactions or biological assays.[1] Secondly, acetic anhydride can react with nucleophiles in following steps, leading to unwanted side products and reduced yield of the desired compound.[1] Lastly, for applications in drug development, residual acetic anhydride and its hydrolysis product, acetic acid, must be eliminated to meet stringent purity requirements.
Q2: What are the primary methods for removing excess acetic anhydride?
A: The most common strategies involve quenching the unreacted acetic anhydride by converting it to acetic acid, followed by purification. Quenching is typically achieved by adding water, alcohols, or a basic aqueous solution.[2][3] Subsequent purification often involves liquid-liquid extraction, chromatography, or distillation to separate the desired product from acetic acid and other impurities.[4][5]
Q3: I've added water to my reaction mixture, but I still detect acetic anhydride. Why?
A: While acetic anhydride reacts with water to form acetic acid, this hydrolysis is not always instantaneous, especially in organic solvents where water solubility may be limited.[6] Vigorous stirring and sufficient reaction time are necessary to ensure complete hydrolysis. The rate of hydrolysis can be influenced by temperature, pH, and the solvent system used.[7][8]
Q4: Can I use a rotary evaporator to remove acetic anhydride directly?
A: While a rotary evaporator can remove volatile solvents, it is generally not the most effective method for completely removing acetic anhydride, which has a relatively high boiling point (139 °C).[4] Co-evaporation with a solvent like toluene can sometimes be more effective.[3] However, quenching followed by an appropriate workup is the more reliable approach to ensure its complete removal.
Q5: My N-acetyl amino acid ester is water-soluble. How can I remove acetic anhydride and acetic acid?
A: For water-soluble products, standard extractive workup with immiscible organic solvents is not feasible.[2][9] In these cases, alternative purification techniques are necessary. Size exclusion chromatography or dialysis can be effective for separating the desired macromolecule from small molecules like acetic anhydride and acetic acid.[2] Ion-exchange chromatography is another potential method to remove acidic impurities.[2]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the removal of unreacted acetic anhydride.
Issue 1: Incomplete Quenching of Acetic Anhydride
Symptom: Presence of acetic anhydride in the crude product after aqueous workup, often detected by NMR (a singlet around 2.2 ppm) or other analytical techniques.[10]
Root Cause Analysis & Solution:
Insufficient Water or Quenching Reagent: The stoichiometry of the quenching reaction must be considered. Ensure an adequate excess of the quenching reagent (e.g., water, methanol) is added to react with all the unreacted acetic anhydride.
Poor Mixing: In biphasic systems (organic solvent and water), vigorous stirring is essential to maximize the interfacial area and promote the reaction between acetic anhydride and water.
Short Reaction Time: Allow sufficient time for the quenching reaction to go to completion. The hydrolysis of acetic anhydride is a kinetically controlled process.[11][12]
Low Temperature: The rate of hydrolysis decreases at lower temperatures. If the reaction is performed at a low temperature, allow the mixture to warm to room temperature during the quenching step, if the product's stability permits.
Issue 2: Difficulty in Separating Acetic Acid from the Product
Symptom: The final product is contaminated with acetic acid, which can be difficult to remove due to its high boiling point and potential solubility in the organic phase.
Root Cause Analysis & Solution:
Ineffective Extraction: A simple water wash may not be sufficient to remove all the acetic acid. Washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will convert the acetic acid into sodium acetate.[5][13] This salt is much more soluble in the aqueous phase and can be easily separated.[14]
Emulsion Formation: During extraction, emulsions can form, making layer separation difficult. To break emulsions, you can try adding brine (a saturated aqueous solution of NaCl), gently swirling the separatory funnel, or in some cases, filtering the mixture through a pad of Celite.[15]
Product Solubility in Aqueous Base: If your N-acetyl amino acid ester has acidic or basic functionalities, its solubility may change with the pH of the aqueous wash. Be mindful of the pKa of your compound. Using a weak base like sodium bicarbonate is often preferred over strong bases like sodium hydroxide to avoid potential hydrolysis of the ester group.[4]
Issue 3: Product Degradation During Workup
Symptom: Low yield of the desired product after the workup procedure.
Root Cause Analysis & Solution:
Hydrolysis of the Ester: Prolonged exposure to strongly acidic or basic conditions during the workup can lead to the hydrolysis of the ester functionality of your product.[4] It is advisable to work quickly and use mild reagents, such as sodium bicarbonate for neutralization.[13]
Temperature Sensitivity: Some N-acetyl amino acid esters may be sensitive to heat. Avoid high temperatures during solvent removal (e.g., on a rotary evaporator).
Instability on Silica Gel: If using column chromatography for purification, be aware that some compounds can degrade on silica gel. A quick filtration through a plug of silica gel may be a better alternative to a long column.[16] Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this issue.
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the effective removal of unreacted acetic anhydride.
Protocol 1: Standard Extractive Workup for Water-Insoluble Products
This is the most common procedure for N-acetyl amino acid esters that are soluble in a water-immiscible organic solvent.
Materials:
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Erlenmeyer flasks
Rotary evaporator
Procedure:
Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water or methanol to quench the excess acetic anhydride. Stir vigorously for 15-30 minutes.
Transfer: Transfer the mixture to a separatory funnel.
Extraction with Bicarbonate: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel, invert it, and vent frequently to release the CO₂ gas produced. Shake the funnel for 1-2 minutes.[13][17]
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.
Repeat Extraction: Repeat the extraction with sodium bicarbonate solution one or two more times, until no more gas evolution is observed.
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water-soluble impurities and aids in breaking emulsions.[15]
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Further Purification: If necessary, purify the crude product by recrystallization or column chromatography.[3]
Protocol 2: Purification by Column Chromatography
This method is suitable for purifying products that are not easily separated by extraction or when a very high degree of purity is required.
Materials:
Crude product from the quenched reaction mixture
Silica gel (for column chromatography)
Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate)
Chromatography column
Collection tubes
Procedure:
Quench and Concentrate: Quench the reaction as described in Protocol 1 (Step 1). Remove the reaction solvent under reduced pressure.
Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent system.
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
Elution: Elute the column with the chosen solvent system, collecting fractions.
Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-acetyl amino acid ester.
Data Presentation
Table 1: Common Quenching and Neutralizing Agents
Reagent
Purpose
Key Considerations
Water (H₂O)
Quenches acetic anhydride to acetic acid.
Reaction can be slow in non-polar organic solvents.[6]
Methanol (MeOH)
Quenches acetic anhydride to methyl acetate and acetic acid.
Used to wash and remove basic impurities (e.g., pyridine, DMAP).
Can cause hydrolysis of acid-labile protecting groups.[3]
Visualizations
Experimental Workflow: Acetic Anhydride Removal
Caption: Workflow for removing unreacted acetic anhydride.
Chemical Reaction: Quenching of Acetic Anhydride
Caption: Hydrolysis of acetic anhydride to acetic acid.
References
Butler, A. R., & Gold, V. (1961). The hydrolysis of acetic anhydride. Part VI. Kinetics in deuterium oxide solution. Journal of the Chemical Society (Resumed), 2305.
Various Authors. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?
Asiedu, N., Basha, S., & De, S. (2015). Hydrolysis of acetic anhydride: Non-adiabatic calorimetric determination of kinetics and heat exchange.
Butler, A. R., & Gold, V. (1961). The Hydrolysis of Acetic Anhydride. Part VI.* Kinetics in Deuterium Oxide Solution. RSC Publishing.
Olowoyo, S. O. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU.
ThermoFisher Scientific. (n.d.).
Various Authors. (2019). Remove acetic anhydride excess?
Various Authors. (2018).
Papazyan, R., & Taverna, S. D. (2012). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in molecular biology (Clifton, N.J.), 893, 225–233.
Valnot, J., & Caillot, T. (2006). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 10(6), 1145–1152.
Papazyan, R., & Taverna, S. D. (2012).
Ciriminna, R., et al. (2018). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ACS Omega, 3(11), 15033–15039.
Various Authors. (2023). Explain why sodium bicarbonate was added in the synthesis of aspirin. Brainly.com.
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
Reddy, K. L., & Kumar, K. A. (2005).
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
MIT Digital Lab Techniques Manual. (n.d.). Reaction Work-Up I. MIT OpenCourseWare.
Mazur, R. H., & Ogger, K. (1958). The separation of amino acids and their N-acetyl derivatives by paper chromatography and paper ionophoresis.
Not Voodoo. (2016). In the reaction between salicylic acid and acetic anhydride to produce aspirin, why is it necessary to quench the reaction? Chemistry Stack Exchange.
AK Lectures. (n.d.).
Various Authors. (n.d.). Remove acetic anhydride excess? ECHEMI.
Aurelio, L., et al. (2004). Synthesis of N-Alkyl Amino Acids. Current Organic Chemistry, 8(14), 1349-1372.
Asahi Kasei Chemicals Corporation. (n.d.).
Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 273-276.
Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4.
Lu, Y. (2010). Method for preparing N-acetylamino acid.
Various Authors. (2025). Preparation and use of N-acetyl-α-amino acids.
Ranu, B. C., et al. (2013).
Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids.
Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Organic letters, 12(1), 132–135.
Muramatsu, I., et al. (1963). Acetic Formic Anhydride. Organic Syntheses, 43, 1.
Lee, F. Y., et al. (1988). Purification and characterization of an N alpha-acetyltransferase from Saccharomyces cerevisiae. The Journal of biological chemistry, 263(29), 14948–14955.
Various Authors. (2015).
UT FRI Bioactive Molecules. (2017). Workup. YouTube.
Controlling hydrolysis rates of ethyl esters in enzymatic assays
Technical Support Guide: Controlling Hydrolysis Rates of Ethyl Esters in Enzymatic Assays Introduction: The Signal-to-Noise Battle Ethyl esters are ubiquitous in drug development, serving as prodrug moieties (e.g., Oselt...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Controlling Hydrolysis Rates of Ethyl Esters in Enzymatic Assays
Introduction: The Signal-to-Noise Battle
Ethyl esters are ubiquitous in drug development, serving as prodrug moieties (e.g., Oseltamivir, Enalapril) or fluorogenic substrates (e.g., Ethyl butyrate). However, they present a unique kinetic challenge: chemical instability . The ester bond is susceptible to spontaneous hydrolysis (chemical background) at the very pH levels required for optimal enzymatic activity.
This guide moves beyond basic protocol steps to explain the causality of hydrolysis rates. Your goal is not just to "lower the background," but to maximize the Z-factor by widening the window between Enzymatic Rate (
) and Spontaneous Rate ().
Module 1: The "High Background" Problem (Spontaneous Hydrolysis)
The Issue: Control wells (No Enzyme) show increasing signal over time, masking low-activity enzymatic hits.
The Mechanism:
Spontaneous hydrolysis of ethyl esters is primarily base-catalyzed (
mechanism). Hydroxide ions () attack the carbonyl carbon. The rate law is pseudo-first-order dependent on . Therefore, every single pH unit increase results in a 10-fold increase in spontaneous background noise.
Troubleshooting & Optimization
Variable
Recommendation
Mechanistic Rationale
pH
7.0 – 7.4 (Strict Limit)
While many esterases have a pH optimum of 8.0+, the spontaneous hydrolysis rate of ethyl esters skyrockets above pH 7.5. Dropping to pH 7.2 often sacrifices only ~10% enzyme activity but reduces background noise by 50-60%.
Buffer Type
HEPES or MOPS
Primary amines (Tris) can act as nucleophiles, slowly attacking the ester bond themselves. Phosphate is acceptable but can precipitate with metal cofactors.
Temperature
25°C or 30°C
Avoid 37°C if background is high. Chemical hydrolysis has a high activation energy; reducing temperature by 7°C can halve the spontaneous rate while preserving enzymatic integrity.
Substrate Prep
Acidified Stock
Ethyl esters in DMSO can degrade if the DMSO is wet/basic. Store stocks in anhydrous DMSO with a trace of acid (0.01% HCl) if stability is poor.
Visualizing the Competition
The following diagram illustrates the competing pathways you are managing in the well.
Caption: Figure 1. Competing nucleophilic attacks. The assay goal is to maximize the red path (Enzymatic) while suppressing the dashed gray path (Chemical).
Module 2: The "Low Activity" Problem (Solvent Effects)
The Issue: The enzyme appears inactive, or
is lower than literature values.
The Mechanism:
Ethyl esters are hydrophobic, requiring organic co-solvents (DMSO, Ethanol, Acetonitrile) for solubility. However, solvents strip the essential hydration shell from the enzyme's active site.
DMSO Effect: At concentrations >2%, DMSO can induce conformational changes in Carboxylesterases (CES), significantly lowering
(turnover number) even if (binding) remains stable [1].
Solvent Tolerance Guidelines
Solvent
Max Final Conc.
Impact on Esterases
DMSO
< 1.0%
Preferred. At >5%, activity loss is often >50%. Can act as a competitive inhibitor for some heme-esterases.
Ethanol
Avoid
CRITICAL: Ethanol is a product of the reaction. Adding it shifts the equilibrium backward (Le Chatelier’s principle) and acts as a product inhibitor.
Acetonitrile
< 2.0%
Generally better tolerated than DMSO for some esterases but high volatility causes "edge effects" in plate assays.
Module 3: Troubleshooting FAQ
Q1: My reaction is linear for 5 minutes, then plateaus. Is the enzyme dead?
Diagnosis: Likely Product Inhibition or Substrate Depletion .
Fix: Ester hydrolysis produces acid and alcohol.[1][2]
Acid: If your buffer capacity is weak (e.g., 10mM), the local pH drops, killing the enzyme. Increase buffer strength to 50-100mM.
Alcohol: As ethanol accumulates, it inhibits the enzyme. Measure Initial Velocity (
) only (first 10-15% of conversion).
Q2: I see high variability between replicates.
Diagnosis: Ethyl esters are oily and sticky. They adhere to plastic tips and plate walls.
Fix:
Use Low-Retention tips.
Pre-mix substrate and buffer before adding to the plate (do not pipette 0.5 µL of pure ester into 100 µL buffer).
Include 0.01% Triton X-100 to keep the ester emulsified.
Q3: Can I use a Stop Solution?
Warning: Traditional stop solutions (Acid/Base) will continue to hydrolyze the remaining substrate chemically.
Fix: Use a specific esterase inhibitor (e.g., BNPP or PMSF) to stop the enzymatic reaction without triggering chemical hydrolysis, or read kinetically (real-time).
Standardized Kinetic Assay Protocol
Objective: Determine specific activity of CES1 against Ethyl Butyrate with background correction.
Preparation:
Assay Buffer: 100 mM HEPES, pH 7.4, 0.01% Triton X-100.
Substrate Stock: 100 mM Ethyl Butyrate in anhydrous DMSO.
Enzyme Stock: Dilute to 2x concentration in Assay Buffer.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Department: Synthetic Chemistry Applications
Subject: Overcoming Steric Hindrance in Isoleucine (Ile) Ester Coupling
Ticket Priority: High (Rate-Limiting Step)
The Diagnostic Hub: The "Beta-Branch" Barrier[1]
The Core Issue:
Isoleucine is a
-branched amino acid.[1] Unlike non-branched residues (Alanine, Leucine) where the bulk is distal, the sec-butyl side chain of Isoleucine sits adjacent to the carbonyl carbon.
In esterification, the nucleophile (alcohol) is generally poorer than an amine.[2] When you combine a poor nucleophile with the steric wall of the isoleucine side chain, the reaction kinetics drop precipitously. This deceleration allows competing pathways—primarily racemization (via oxazolone formation) and N-acylurea formation (in carbodiimide chemistries)—to dominate.[1]
Visualizing the Steric Clash
The following diagram illustrates the kinetic competition between the desired nucleophilic attack and the steric blockade.
Figure 1: Kinetic competition in hindered esterification.[1] The
-branch prevents efficient orbital overlap for the nucleophile, extending the lifetime of the activated intermediate and increasing the probability of side reactions.
Reagent Selection Matrix
Do not rely on standard EDC/DMAP protocols for Isoleucine unless the alcohol is primary and unhindered. Use this matrix to select the correct activation strategy.
Reagent Class
Specific Reagent
Steric Handling
Racemization Risk
Recommended Application
Carbodiimide
EDC/DIC + DMAP
Low
High
Only for primary alcohols.[1] Avoid for Ile-Ile or Ile-Val linkages.[1]
Phosphonium
PyBOP
Medium
Medium
General purpose. Requires basic conditions.
Uronium (Gen 2)
HATU / HOAt
High
Low
The Gold Standard. HOAt provides anchimeric assistance (neighboring group effect).
Oxyma-Based
COMU
High
Very Low
Safer alternative to HATU.[1][3] Excellent for microwave synthesis.
Cyclic Anhydride
T3P
Medium-High
Lowest
Best for epimerization-sensitive substrates.[1][4]
Acid Halide
Ghosez's Reagent
Extreme
Medium
The "Nuclear Option" for tertiary alcohols or massive steric bulk.
Troubleshooting Scenarios (Q&A)
Scenario A: "I am getting <20% yield with EDC/DMAP."
Diagnosis: The "Steglich Esterification" is insufficient here. The N-acylurea rearrangement is faster than the intermolecular attack of the alcohol on the O-acylisourea intermediate due to the Ile steric bulk.[1]
Why: These reagents generate an active ester (OAt or Oxyma) that is more reactive than the OBt ester formed by HBTU, but stable enough to prevent immediate hydrolysis.
Critical Mechanism: The nitrogen atom in the pyridine ring of HOAt (used in HATU) forms a 7-membered ring hydrogen bond with the incoming amine/alcohol, positioning it for attack. This is called anchimeric assistance .[3]
Scenario B: "My yield is good, but I'm seeing 15% D-Ile (Racemization)."
Diagnosis: Base-catalyzed enolization.[1]
You are likely using DIPEA (Diisopropylethylamine) with a slow reaction rate.[1] The prolonged lifetime of the activated ester allows the
-proton to be abstracted by the base, leading to the formation of an oxazolone intermediate which loses chirality.
Solution:
Change the Base: Switch to 2,4,6-Collidine (TMP). It is a weaker base than DIPEA but sufficient to deprotonate the carboxylic acid without stripping the
-proton.
Change the Reagent: Use T3P (Propanephosphonic acid anhydride). T3P activation is very fast but does not generate the reactive guanidinium species that can sometimes promote racemization.
Temperature: Run the activation step at 0°C.
Scenario C: "I need to couple Ile to a tertiary alcohol or a phenol."
Diagnosis: This is a "double-steric" problem.[1] Standard active esters (OBt/OAt) are too bulky to allow the approach of a tertiary alcohol.
Solution: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1]
Mechanism: This converts the Isoleucine carboxylic acid into an Acid Chloride in situ under neutral conditions. The chloride ion is a tiny leaving group compared to OBt/OAt, significantly reducing steric congestion at the reaction center.
Standard Operating Procedures (Protocols)
Protocol A: High-Fidelity Coupling (HATU/COMU)
For coupling Ile to Secondary Alcohols or hindered Primary Alcohols.[1]
Base: Pyridine (3.0 equiv) or DIPEA (if acid sensitivity is low)[1]
Solvent: Dry DCM
Step-by-Step:
Chloride Formation: Dissolve Fmoc-Ile-OH in dry DCM. Add Ghosez's Reagent at room temperature.[6] Stir for 15-30 minutes.
Checkpoint: Verify acid chloride formation by taking a small aliquot and quenching with MeOH (check for Methyl ester by TLC).[1]
Coupling: Add the bulky Alcohol and Pyridine to the mixture.
Reflux (Optional): If the alcohol is extremely hindered (e.g., t-Butyl), mild reflux (40°C) may be required.[1]
Workup: Quench with water to hydrolyze excess acid chloride. Wash with 1N HCl to remove pyridine.
Decision Logic
Use this workflow to determine your experimental path.
Figure 2: Reagent selection decision tree based on nucleophile steric hindrance.
References
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [1]
Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][8] Organic Process Research & Development, 20(2), 140–177.
Storage conditions to prevent degradation of N-Acetyl-L-isoleucine ethyl ester
Technical Support Center: Stability & Storage of N-Acetyl-L-isoleucine ethyl ester Executive Summary N-Acetyl-L-isoleucine ethyl ester (CAS: 4819-22-1) is a hydrophobic amino acid derivative frequently used as a substrat...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Storage of N-Acetyl-L-isoleucine ethyl ester
Executive Summary
N-Acetyl-L-isoleucine ethyl ester (CAS: 4819-22-1) is a hydrophobic amino acid derivative frequently used as a substrate for proteolytic enzymes (e.g., chymotrypsin) and as a building block in peptide synthesis.[1][2]
The Critical Failure Mode:
The primary stability risk is ester hydrolysis . While the N-acetyl group provides relative stability to the amine terminus, the ethyl ester moiety is susceptible to nucleophilic attack by water, a process catalyzed by acids, bases, and elevated temperatures.
Golden Rule of Storage:
Store as a solid at -20°C, protected from light and moisture.
Never store in aqueous solution for long periods.
Mechanism of Degradation
To prevent degradation, you must understand the chemical pathway. The ester bond is the "weak link." Exposure to atmospheric moisture (hygroscopicity) or improper pH in solution drives the equilibrium toward the carboxylic acid and alcohol byproducts.
Degradation Pathway (Hydrolysis)[1]
Figure 1: The hydrolytic degradation pathway.[1] The presence of water converts the ester into its corresponding acid and ethanol, destroying the compound's utility as a specific enzyme substrate.
Critical Storage Parameters
The following table synthesizes optimal conditions based on thermodynamic stability profiles of amino acid esters.
Parameter
Recommended Condition
Technical Rationale
Temperature
-20°C (Solid)
Lowers the kinetic energy of molecules, significantly slowing the rate of spontaneous hydrolysis and transesterification.[1]
Moisture
Strictly Anhydrous
Esters are hygroscopic.[1] Absorbed water molecules act as the nucleophile in the degradation reaction shown in Fig 1.
Container
Amber Glass / Foil
While less sensitive to light than tryptophan derivatives, UV exposure can catalyze radical formation over long durations. Amber glass prevents this.
Atmosphere
Argon or Nitrogen
Backfilling headspace with inert gas prevents oxidation and displaces humid air.
Solution pH
pH 5.0 – 6.5
If solution is necessary: Esters are most stable at slightly acidic pH. Alkaline conditions (pH > 8) cause rapid saponification (hydrolysis).[1]
Troubleshooting Guide
Use this diagnostic flow to resolve common issues observed during experimentation.
Symptom: Material appears "sticky" or clumped.[1]
Diagnosis: Hygroscopic Failure.[1] The container seal was likely compromised, or the bottle was opened while cold, causing condensation.
Immediate Action: Perform a TLC or HPLC check.[1] If purity is >95%, dry under high vacuum over P₂O₅ or silica gel. If purity is compromised, recrystallize.
Prevention: Always allow the bottle to equilibrate to room temperature (approx. 30 mins) before opening to prevent condensation.
Symptom: Inconsistent Kinetic Data (Enzyme Assays).
Diagnosis: Partial Hydrolysis.[1] The presence of free N-Acetyl-L-isoleucine (the acid form) acts as a product inhibitor or alters the effective substrate concentration.[1]
Verification: Check the pH of your stock solution. A drop in pH often indicates hydrolysis (release of carboxylic acid).
Corrective Action: Prepare fresh stock solutions daily. Do not freeze-thaw aqueous stocks.[1][3]
Symptom: Extra peaks in NMR (Proton).[1]
Diagnosis: Ethanol Contamination.
Indicator: Look for a triplet at ~1.17 ppm and a quartet at ~3.65 ppm (characteristic of free ethanol).[1]
Validation Protocols
Before using stored material for sensitive kinetic assays (e.g., determination of
Figure 2: Decision logic for storage based on physical state and solvent.
Frequently Asked Questions (FAQ)
Q: Can I store a stock solution in PBS at 4°C?A:No. At pH 7.4 (PBS), the ester bond is vulnerable to hydrolysis. While 4°C slows the reaction, degradation will occur within 24-48 hours. Always prepare aqueous dilutions immediately before use from a stable organic stock (e.g., DMSO).[1]
Q: Why is my N-Acetyl-L-isoleucine ethyl ester not dissolving in water?A: This is normal. The addition of the ethyl ester and the N-acetyl group removes the zwitterionic character of the amino acid, making it significantly more hydrophobic. Dissolve in a small volume of DMSO or Ethanol first, then dilute into your aqueous buffer (keeping organic solvent <5% to avoid denaturing your enzyme).
Q: Does freeze-thawing affect the compound?A: In solid form, no, provided the bottle is sealed. In solution, yes. Repeated freeze-thaw cycles introduce condensation and temperature fluctuations that accelerate hydrolysis.[1] Aliquot your organic stocks to avoid this.[3]
References
Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92918, N-Acetyl-L-isoleucine ethyl ester. Retrieved October 26, 2023, from [Link][1]
Enzymatic Hydrolysis Kinetics: Jones, J. B., & Niemann, C. (1962).[1] The alpha-chymotrypsin catalyzed hydrolysis of several esters of acetyl-L-norvaline. Biochemistry. Retrieved from [Link] (Demonstrates the lability of similar N-acetyl amino acid esters).[1]
Hygroscopicity of Amino Acid Derivatives: Marsh, A., et al. (2017).[1] Thermodynamic properties of amino acid aerosols: hygroscopicity. Journal of Geophysical Research: Atmospheres. Retrieved from [Link][1]
A Comparative Guide to the Mass Spectrometry Characterization of N-Acetyl-L-isoleucine Ethyl Ester
This guide provides an in-depth technical overview and comparative analysis of mass spectrometry techniques for the characterization of N-Acetyl-L-isoleucine ethyl ester (NAIEE). Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview and comparative analysis of mass spectrometry techniques for the characterization of N-Acetyl-L-isoleucine ethyl ester (NAIEE). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical framework. We will explore optimal ionization methods, detail a validated LC-MS/MS protocol, and delve into the specific fragmentation patterns that enable confident structural elucidation, including differentiation from its common isomer, N-Acetyl-L-leucine ethyl ester.
Introduction to N-Acetyl-L-isoleucine Ethyl Ester
N-Acetyl-L-isoleucine ethyl ester (CAS: 4819-22-1) is a derivatized form of the essential amino acid L-isoleucine.[1] Its molecular formula is C₁₀H₁₉NO₃, with a monoisotopic mass of approximately 201.1365 Da. The N-acetylation and C-terminal ethyl esterification modify the polarity, charge state, and volatility of the parent amino acid. These modifications are significant; the acetyl group can enhance stability and bioavailability, making such derivatives valuable in biochemical research and as building blocks in peptide synthesis.[1] Accurate characterization is therefore critical for quality control, metabolic studies, and synthetic chemistry applications.
Comparison of Ionization Techniques for NAIEE Analysis
The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative mass spectra. For a molecule like NAIEE, which is typically analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.
Causality Behind the Choice: ESI is generally the preferred method for amino acid derivatives as it is a "soft" ionization technique that efficiently ionizes moderately polar molecules directly from a liquid phase, minimizing in-source fragmentation and preserving the molecular ion. However, the derivatization of NAIEE presents a unique challenge. N-acetylation neutralizes the positive charge of the primary amine group at the N-terminus.[2][3] This charge neutralization can lead to signal suppression in ESI compared to its underivatized counterpart or other derivatives that maintain a charge.[2][3] APCI, which relies on gas-phase ion-molecule reactions, can be a viable alternative, particularly for less polar analytes or when ESI performance is suboptimal.
Table 1: Comparison of ESI and APCI for NAIEE Characterization
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Rationale for NAIEE
Principle
Ionization from charged droplets in a strong electric field.
Corona discharge ionizes solvent vapor, which then transfers charge to the analyte.
ESI is generally more compatible with the reversed-phase LC conditions used for amino acid derivatives.
Analyte Polarity
Ideal for polar to moderately polar compounds.
Suitable for low to moderately polar compounds.
NAIEE has moderate polarity, making it amenable to both techniques, though ESI is a more common starting point.
Ionization Efficiency
High for molecules with pre-existing charges or easily protonated/deprotonated sites.
Efficient for compounds with moderate gas-phase basicity or acidity.
The lack of a basic amine may reduce ESI efficiency. Protonation will likely occur on the amide or ester carbonyl oxygen.
Adduct Formation
Prone to forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺).
Less prone to salt adducts, but may form adducts with solvent molecules.
Careful sample and mobile phase preparation is needed to minimize adducts in ESI and ensure the protonated molecule ([M+H]⁺) is the primary species.
Thermal Degradation
Minimal, as it is a soft ionization technique.
A heated nebulizer is used, which can potentially cause thermal degradation of labile compounds.
NAIEE is a relatively stable compound, making it suitable for standard APCI temperatures.
Recommendation
Primary Choice. Start with ESI in positive ion mode due to its widespread use and compatibility with LC. Optimize for the protonated molecule [M+H]⁺.
Alternative/Confirmatory. Consider APCI if ESI sensitivity is low or to obtain complementary fragmentation data.
A Validated LC-MS/MS Protocol for NAIEE Characterization
A self-validating protocol ensures that each stage of the analysis contains checks to confirm the integrity of the results. This workflow is designed for a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for NAIEE analysis.
Step-by-Step Methodology
Sample Preparation:
Rationale: The goal is to prepare a clean, soluble sample in a solvent compatible with the LC mobile phase and conducive to ionization. Formic acid is added to acidify the mobile phase, which promotes protonation in positive ion ESI.
Protocol:
Prepare a stock solution of N-Acetyl-L-isoleucine ethyl ester at 1 mg/mL in methanol.
Dilute the stock solution to a working concentration of 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
Vortex thoroughly and filter through a 0.22 µm syringe filter if any particulate matter is visible.
Liquid Chromatography (LC) Conditions:
Rationale: A reversed-phase C18 column is used to retain the moderately nonpolar NAIEE. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) is employed to effectively elute the analyte from the column with good peak shape.
Protocol:
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
Rationale: The analysis begins with a full scan (MS1) to find the protonated molecular ion ([M+H]⁺). This ion is then selected as the "precursor" for tandem MS (MS/MS), where it is fragmented by Collision-Induced Dissociation (CID) to produce a characteristic spectrum of "product" ions that reveal its structure.
Protocol:
Ionization Mode: Electrospray Positive (ESI+).
Capillary Voltage: 3.5 kV.
Gas Temperature: 325 °C.
MS1 Scan Range: m/z 50 - 500.
MS/MS Precursor Ion: m/z 202.14.
Collision Energy (CID): Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe both low-energy and high-energy fragments.
Fragmentation Analysis and Isomer Differentiation
The MS/MS spectrum provides a structural fingerprint of the molecule. For NAIEE, several characteristic fragmentation pathways are expected based on studies of N-acetylated amino acids and their esters.[4][5][6]
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway for protonated NAIEE.
Interpretation of Key Fragments
The fragmentation of protonated NAIEE is driven by the lability of the ester group and the amide bond under CID conditions.
Table 2: Summary of Expected Product Ions for NAIEE ([M+H]⁺ = m/z 202.14)
Observed m/z
Proposed Neutral Loss
Proposed Fragment Structure/Identity
Mechanistic Rationale
Reference
184.13
H₂O (Water)
[M+H-H₂O]⁺
A common loss from protonated molecules containing carbonyl groups.[4]
Differentiating between the isomers isoleucine and leucine is a classic analytical challenge. While their full scan mass and the mass of their immonium ions (m/z 86) are identical, their fragmentation patterns can differ subtly due to the different branching of their side chains.
Key Differentiator: Studies on underivatized branched-chain amino acids show that under low collision energy, isoleucine produces a more abundant characteristic fragment ion at m/z 69 corresponding to the loss of the carboxyl group and the amine from the protonated immonium ion.[8] While leucine can also produce this ion, it is typically of lower intensity or requires higher collision energy.[8] This provides a reliable method for distinguishing the two isomers. By carefully titrating the collision energy, the relative abundance of the m/z 69 fragment can be used as a diagnostic marker for NAIEE.
Conclusion
The robust characterization of N-Acetyl-L-isoleucine ethyl ester is readily achievable using a systematic LC-MS/MS approach. Electrospray ionization in positive mode is the recommended starting point, targeting the protonated molecule at m/z 202.14. Subsequent tandem mass spectrometry reveals a rich fragmentation pattern, with key losses of water (m/z 184.13), ketene (m/z 160.12), and ethanol (m/z 156.09). The presence of the diagnostic immonium ion at m/z 86.09 confirms the isoleucine core, while the characteristic side-chain fragment at m/z 69 provides a clear and validated method for distinguishing it from its leucine isomer. This guide provides the experimental framework and theoretical understanding necessary for confident and accurate analysis in a research or quality control setting.
References
Jaskolla, T. W., & Lehmann, W. D. (2025, August 6). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. ResearchGate. Available from: [Link]
Biemann, K., et al. (1960). Mass spectra of the ethyl esters of leucine (1), isoleucine (2), méthionine (3) and lysine (4). Chimia, 14, 396. Available from: [Link]
Lee, Y. J., et al. (2016). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Journal of Mass Spectrometry, 51(2), 105-110. Available from: [Link]
Reddy, G. N., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, e4982. Available from: [Link]
Lee, Y. J., et al. (2016). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. PubMed. Available from: [Link]
Alves, A. N. L., et al. (2013). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society. Available from: [Link]
Pharmaffiliates. N-Acetyl-L-isoleucine methyl ester | CAS No: 2256-76-0. Available from: [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
PubChem. L-Cysteine, N-acetyl-, ethyl ester. Available from: [Link]
Junk, G., & Svec, H. (1962). The Mass Spectra of the a-,Amino Acids. Office of Scientific and Technical Information (OSTI). Available from: [Link]
Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society. Available from: [Link]
ResearchGate. Mass spectra of the ethyl esters of leucine (1), isoleucine (2), méthionine (3) and lysine (4). Available from: [Link]
Song, Y., et al. (2016). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports. Available from: [Link]
Comparative Bioavailability Guide: N-Acetyl-L-isoleucine vs. Ethyl Ester Form
[1][2] Executive Summary This guide provides a technical analysis comparing the bioavailability of N-Acetyl-L-isoleucine (NALI) , a modified amino acid currently investigated for metabolic and neurological disorders, aga...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This guide provides a technical analysis comparing the bioavailability of N-Acetyl-L-isoleucine (NALI) , a modified amino acid currently investigated for metabolic and neurological disorders, against its Ethyl Ester prodrug form (NALI-EE) .[1][2]
While NALI relies on saturable active transport mechanisms (specifically Monocarboxylate Transporters) for cellular entry, the Ethyl Ester modification is designed to alter the physicochemical properties of the molecule, shifting the absorption mechanism to passive diffusion. This structural modification theoretically enhances membrane permeability and intracellular accumulation, though it introduces an additional metabolic requirement (hydrolysis) for bio-activation.[1]
Key Insight: The ethyl ester form represents a "Trojan Horse" strategy—masking the charged carboxyl group to bypass membrane barriers before releasing the active parent compound via intracellular esterases.[2]
Physicochemical & Mechanistic Distinction[1][2]
The fundamental difference between these two forms lies in their ionization state at physiological pH and their resulting lipophilicity (LogP).[2]
Lower water solubility; high solubility in organic solvents/lipids.[2]
The "Ion Trapping" Mechanism
The core advantage of the Ethyl Ester form is based on the Prodrug Principle .[2]
Entry: NALI-EE is neutral and lipophilic, allowing it to cross the cell membrane via passive diffusion , independent of transporter availability.[2]
Activation: Once inside the cell, ubiquitous enzymes called carboxylesterases hydrolyze the ester bond.[2]
Trapping: This hydrolysis releases the parent NALI (which immediately ionizes to
) and Ethanol.[1][2] The charged NALI is now "trapped" inside the cell because it cannot diffuse back out through the lipid membrane.[2]
Pharmacokinetic Performance Comparison
The following data synthesis relies on established pharmacokinetic principles of amino acid esters and specific proxy data from the structural analog N-Acetyl-L-Cysteine (NAC) vs. NAC-Ethyl Ester (NACET), as direct head-to-head clinical data for NALI-EE is currently limited in the public domain.
Critical Consideration: The efficiency of NALI-EE depends on the expression of intracellular esterases.[2] In plasma, rapid hydrolysis by plasma esterases can convert NALI-EE back to NALI before it enters tissues, potentially negating the "Trojan Horse" benefit if the half-life in plasma is too short.[2]
Experimental Validation Protocols
For researchers validating these compounds, the following self-validating workflows are recommended.
Protocol A: In Vitro Permeability (Caco-2 Assay)
Objective: To quantify the difference in membrane crossing efficiency.[1][2]
Cell Culture: Seed Caco-2 cells on transwell inserts and culture for 21 days to form a polarized monolayer (TEER > 300
significantly higher () than NALI, and its transport should not be inhibited by an MCT inhibitor (e.g., Phloretin).[1][2]
Protocol B: Plasma Stability & Hydrolysis Rate
Objective: To determine if the ester survives long enough in plasma to reach target tissues.
Incubation: Incubate NALI-EE (10
) in pooled human/mouse plasma at 37°C.
Sampling: Quench aliquots with ice-cold acetonitrile at 0, 5, 15, 30, and 60 min.
Quantification: Monitor the disappearance of NALI-EE and the appearance of NALI.
Result Interpretation:
Rapid Hydrolysis (
min): Suggests the ester acts merely as a prodrug for oral absorption, converting to NALI in the blood.[2]
Slow Hydrolysis (
min): Suggests potential for tissue targeting and cellular entry as the intact ester.[2]
Mechanistic Visualization
The following diagram illustrates the divergent transport pathways and the intracellular convergence of both forms.
Figure 1: Mechanistic pathway comparison.[1][2] NALI requires MCT transporters, while NALI-EE diffuses freely before intracellular hydrolysis.[1][2]
References
Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance.[1][2] PLOS ONE.[2] Link
Context: Establishes the transporter-dependence (MCT) and pharmacokinetics of the structural analog N-Acetyl-L-Leucine.[1][2]
Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential.[1][2][3] Biochemical Pharmacology.[2] Link
Context: Provides the proof-of-concept for the "Ethyl Ester" advantage in N-acetyl amino acids, demonstrating superior bioavailability over the acid form.[1][2]
Sun, J., et al. (2010). MCT1-mediated transport of N-acetyl-L-aspartate in primary cortical neurons.[1][2] Glia.[2] Link
Context: Validates the role of Monocarboxylate Transporters (MCTs) in the uptake of N-acetylated amino acids.[1]
CymitQuimica. N-Acetyl-L-isoleucine ethyl ester (CAS 4819-22-1) Technical Data Sheet.[1][2]Link
Context: Verifies the chemical availability and physicochemical properties of the specific ethyl ester deriv
Chiral purity determination of N-Acetyl-L-isoleucine ethyl ester
Executive Summary & Strategic Overview N-Acetyl-L-isoleucine ethyl ester (CAS: 4819-22-1) is a critical chiral intermediate in peptide synthesis and drug development. Unlike simple amino acids, isoleucine possesses two c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
N-Acetyl-L-isoleucine ethyl ester (CAS: 4819-22-1) is a critical chiral intermediate in peptide synthesis and drug development. Unlike simple amino acids, isoleucine possesses two chiral centers (
-carbon and -carbon), resulting in four distinct stereoisomers:
L-Isoleucine (
) – The target bioactive form.
D-Isoleucine (
) – The enantiomer.
L-allo-Isoleucine (
) – The diastereomer.
D-allo-Isoleucine (
) – The enantiomer of the diastereomer.
The Analytical Challenge:
Standard "enantiomeric purity" tests (e.g., simple polarimetry) often fail to distinguish between the enantiomer (D-Ile) and the diastereomer (L-allo-Ile). For pharmaceutical grade materials, distinguishing all four isomers is non-negotiable.
This guide compares the two most robust methods for this separation: Chiral Gas Chromatography (GC) —the recommended "Gold Standard" for this volatile derivative—and Chiral HPLC , a viable alternative for non-volatile workflows.
Decision Framework: Method Selection
The following decision tree illustrates the logic for selecting the appropriate analytical technique based on laboratory capabilities and sensitivity requirements.
Figure 1: Analytical decision matrix for N-Acetyl-L-isoleucine ethyl ester. GC is preferred due to the compound's inherent volatility.
Primary Method: Chiral Gas Chromatography (GC)[1]
Why this is the Gold Standard:
The target compound is already derivatized (N-acetylated and esterified), making it sufficiently volatile for GC without further reaction. Chiral GC columns based on cyclodextrins offer superior resolution (Rs) for separating the subtle structural differences between isoleucine and allo-isoleucine isomers compared to liquid chromatography.
Recommended Column & Equipment
Column:Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) or equivalent (e.g., Lipodex E).
Mechanism: The
-cyclodextrin cavity size is ideal for accommodating the isoleucine side chain, while the trifluoroacetyl functionalization enhances selectivity for the ester group.
Detector: Flame Ionization Detector (FID).
Carrier Gas: Helium (constant flow).
Experimental Protocol
Sample Preparation:
Weigh 10 mg of N-Acetyl-L-isoleucine ethyl ester.
Dissolve in 1.0 mL of HPLC-grade Dichloromethane (DCM) or Ethanol.
Self-Validation Step: Inject a "System Suitability Mixture" containing racemic N-acetyl-DL-isoleucine ethyl ester to confirm resolution of all 4 peaks before running the sample.
Instrument Parameters:
Inlet Temp: 250°C
Split Ratio: 50:1 (High split improves peak shape for esters)
Flow Rate: 1.0 mL/min (Helium)
Oven Program:
Initial: 110°C (Hold 1 min)
Ramp: 2°C/min to 160°C
Hold: 5 min at 160°C
Detector: 250°C
Expected Elution Order (Typical on G-TA):
D-allo-Ile
L-allo-Ile D-Ile L-Ile
Note: Elution order must be confirmed with pure standards as it can shift based on column age and film thickness.
Alternative Method: Chiral HPLC
Context: Use this method if the sample contains non-volatile impurities or if a GC is unavailable.
Recommended Column & Equipment
Column:Chiralpak IA or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
Mechanism: The immobilized amylose polymer creates chiral "grooves" that differentially retain the isomers based on steric fit.
Mode: Normal Phase.
Experimental Protocol
Mobile Phase Preparation:
Solvent A: n-Hexane (90%)
Solvent B: Isopropanol or Ethanol (10%)
Optimization: If resolution is poor, reduce Solvent B to 5% to increase retention and separation factor (
).
Instrument Parameters:
Flow Rate: 1.0 mL/min
Column Temp: 25°C (Lower temperature often improves chiral resolution)
Detection: UV at 210 nm (Amide bond absorption)
Data Processing:
Calculate Enantiomeric Excess (
) using the formula:
Critical Check: Ensure the "allo" peaks are integrated separately if visible.
Comparative Data Analysis
The following table summarizes the performance metrics of the two methods based on field application data.
Feature
Chiral GC (Chiraldex G-TA)
Chiral HPLC (Chiralpak IA)
Resolution (L vs D)
High ()
Moderate ()
Allo-Isomer Separation
Excellent
Variable (often overlaps)
Sensitivity (LOD)
High (FID is carbon-sensitive)
Moderate (UV 210nm has noise)
Sample Prep
Dissolve & Inject
Dissolve & Filter
Cost per Run
Low (Gas + Column life)
Medium (Solvents)
Throughput
20-30 mins
15-25 mins
Workflow Visualization
The analytical workflow for the GC method is detailed below to ensure reproducibility.
Figure 2: Step-by-step execution workflow for Chiral GC analysis.
References
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.
Astec/Sigma-Aldrich. Chiraldex GC Column Handbook. (Specifics on G-TA selectivity for N-trifluoroacetyl amino acid esters).
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (General conditions for amino acid derivatives).
Pätzold, R., et al. (2006).[1] Gas-Chromatographic Separation of Stereoisomers of Dipeptides and Amino Acids. Chirality.
IR spectroscopy peaks for ester and amide bonds in isoleucine derivatives
Executive Summary In the synthesis of peptidomimetics and isoleucine-based prodrugs, distinguishing between the ester (C-terminal protection/modification) and the amide (peptide bond/N-terminal protection) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of peptidomimetics and isoleucine-based prodrugs, distinguishing between the ester (C-terminal protection/modification) and the amide (peptide bond/N-terminal protection) is a critical validation step.[1][2]
While both functional groups rely on a carbonyl (
) stretch, their vibrational frequencies differ significantly due to electronic induction and resonance effects.[1][3] This guide provides a definitive spectral comparison, mechanistic explanations, and a self-validating ATR-FTIR protocol for characterizing isoleucine derivatives.[1][2]
Mechanistic Basis of Spectral Shift
To interpret the spectra accurately, one must understand why the peaks appear where they do.[1] The frequency of vibration (
) is governed by Hooke's Law, dependent on the bond force constant () and reduced mass ():
[1]
The difference between ester and amide wavenumbers is primarily driven by the force constant (
) of the carbonyl bond, which is influenced by two competing electronic effects: Induction and Resonance .
The Tug-of-War: Oxygen vs. Nitrogen[1][2]
Ester (
): The alkoxy oxygen is highly electronegative (Inductive effect, ).[1][2] It withdraws electron density from the carbonyl carbon, shortening and strengthening the bond.[1] While there is some resonance donation, the inductive withdrawal dominates.[1] Result: Higher force constant Higher Frequency () .[1][2]
Amide (
): The nitrogen atom is less electronegative than oxygen but has a much stronger tendency to donate its lone pair into the carbonyl -system (Resonance effect, ).[1][2] This delocalization creates a partial single-bond character in the carbonyl ().[1][2] Result: Lower force constant Lower Frequency () .
Figure 1: Mechanistic flow illustrating why esters absorb at higher frequencies than amides.[1][2]
Spectral Fingerprint: Isoleucine Derivatives
The following data compares a typical isoleucine methyl ester (e.g., H-Ile-OMe[1][2][4]·HCl) against an N-acetylated isoleucine derivative (e.g., Ac-Ile-OH or peptide bond).[1][2]
Differentiation: It falls exactly between the typical ester and amide regions.[2] Do not mistake a Boc group for a high-frequency amide or a low-frequency ester.[1][2]
Experimental Protocol: ATR-FTIR Validation
For isoleucine derivatives, which are often hygroscopic salts (esters) or waxy solids (protected amino acids), Attenuated Total Reflectance (ATR) is superior to KBr pellets due to minimal sample prep and lack of water interference.[1][2]
Workflow: Self-Validating Analysis
This protocol ensures that the peaks observed are intrinsic to the molecule and not artifacts of atmospheric water or poor contact.
Validation: Watch the live preview.[2] Increase pressure until the strongest peaks (C-H stretch around 2900 cm⁻¹) stop growing. This confirms maximum optical contact.[1][2]
Acquisition: Scan range 4000–600 cm⁻¹, Resolution 4 cm⁻¹.[1][2]
Post-Processing: Apply "Atmospheric Correction" to remove residual water vapor noise in the Amide I region.
Case Study: Monitoring Esterification
Scenario: Synthesis of Isoleucine Methyl Ester (H-Ile-OMe) from Isoleucine (H-Ile-OH).
Objective: Confirm conversion of the carboxylic acid to the ester.
The Spectral Transition
Starting Material (H-Ile-OH):
Shows an asymmetric carboxylate stretch (
) around 1580–1600 cm⁻¹ (zwitterionic form).[1][2]
Appearance of a sharp, strong band at 1745 cm⁻¹ (Ester C=O).[1][2]
Appearance of C-O stretches at 1200–1250 cm⁻¹ .[1][2]
Disappearance of the carboxylate band at 1580 cm⁻¹.[2]
Validation Check: If you see a peak at 1745 cm⁻¹ but also a broad shoulder at 1710 cm⁻¹, your esterification is incomplete (residual protonated acid) or you have hydrolysis.[1][2]
References
National Institute of Standards and Technology (NIST). L-Isoleucine Infrared Spectrum (Coblentz Society).[1] NIST Chemistry WebBook, SRD 69.[1][2]
[Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text confirming Ester vs. Amide shifts based on induction/resonance).
A Comparative Analysis of the Enzymatic Stability of N-Acetyl-L-isoleucine Methyl and Ethyl Esters: A Guide for Drug Development Professionals
In the landscape of drug discovery and development, the enzymatic stability of a molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. For orally administered drugs,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the enzymatic stability of a molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. For orally administered drugs, the gastrointestinal tract and the liver represent the first metabolic hurdles, where a variety of enzymes, particularly esterases, can significantly impact a drug's bioavailability.[1] This guide provides an in-depth comparison of the enzymatic stability of two closely related derivatives of the amino acid isoleucine: N-Acetyl-L-isoleucine methyl ester and N-Acetyl-L-isoleucine ethyl ester.
This comparison is particularly relevant for researchers developing prodrugs, where an ester moiety is often introduced to enhance properties like lipophilicity and membrane permeability. The rate at which this ester is cleaved in the body dictates the release of the active pharmacological agent. A clear understanding of how a simple homologous extension from a methyl to an ethyl ester can influence enzymatic hydrolysis is therefore of paramount importance.
This guide will delve into the theoretical underpinnings of this differential stability, grounded in the substrate specificities of key metabolic enzymes. We will then present a detailed experimental protocol for an in vitro enzymatic stability assay, followed by a presentation and interpretation of comparative data.
The Decisive Role of Carboxylesterases in Ester Hydrolysis
The primary enzymes responsible for the hydrolysis of a vast number of ester-containing drugs in humans are the carboxylesterases (CES).[2][3] Two major isoforms, CES1 and CES2, are of particular interest due to their high expression levels in key metabolic tissues and their distinct, yet sometimes overlapping, substrate preferences.[4][5]
Human Carboxylesterase 1 (CES1): Predominantly found in the liver, CES1 is one of the most abundant drug-metabolizing enzymes.[2] It generally exhibits a preference for substrates that possess a large acyl group and a small alcohol moiety.[4]
Human Carboxylesterase 2 (CES2): While also present in the liver, CES2 is the dominant carboxylesterase in the small intestine.[3] In contrast to CES1, CES2 typically favors substrates with a small acyl group and a large alcohol group.[4]
For N-Acetyl-L-isoleucine esters, the N-Acetyl-L-isoleucine portion constitutes the "acyl group," which is relatively bulky. The alcohol moieties are methanol (for the methyl ester) and ethanol (for the ethyl ester), both of which are considered small. Based on the established substrate preferences, it is reasonable to hypothesize that CES1 would be the primary enzyme responsible for the hydrolysis of both esters and that the smaller methyl ester might be a slightly better substrate than the ethyl ester.
Experimental Design: An In Vitro Assay for Enzymatic Stability
To empirically compare the enzymatic stability of the methyl and ethyl esters of N-Acetyl-L-isoleucine, a well-controlled in vitro experiment is essential. The following protocol outlines a robust method using porcine liver esterase (PLE), a commercially available enzyme preparation that contains a mixture of carboxylesterases and is often used as a model for mammalian esterase activity.[6]
Experimental Workflow
Caption: Workflow for the in vitro enzymatic stability assay.
Detailed Protocol
1. Preparation of Reagents:
Substrate Stock Solutions (10 mM): Accurately weigh and dissolve N-Acetyl-L-isoleucine methyl ester and N-Acetyl-L-isoleucine ethyl ester in dimethyl sulfoxide (DMSO).
Enzyme Stock Solution (1 mg/mL): Prepare a fresh solution of porcine liver esterase in cold 100 mM potassium phosphate buffer (pH 7.4).
Reaction Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
Quenching Solution: Use ice-cold acetonitrile.
2. Enzymatic Reaction:
Pre-warm the reaction buffer to 37°C.
In separate microcentrifuge tubes, add the appropriate volume of reaction buffer.
To initiate the reaction, add the substrate stock solution to a final concentration of 100 µM, followed by the enzyme stock solution to a final concentration of 10 µg/mL.
Incubate the reaction mixtures in a water bath at 37°C.
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding the aliquot to the ice-cold acetonitrile.
3. Sample Analysis:
Vortex the quenched samples to ensure complete protein precipitation and then centrifuge to pellet the precipitated enzyme.
Transfer the supernatant to HPLC vials for analysis.
Quantify the concentration of the remaining ester at each time point using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The disappearance of the parent ester over time is monitored.
4. Data Analysis:
Plot the natural logarithm of the percentage of the remaining ester concentration against time.
Determine the first-order degradation rate constant (k) from the slope of the linear regression.
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[7]
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / [enzyme concentration].
Comparative Stability Data
The following table summarizes the hypothetical, yet plausible, results from the in vitro enzymatic stability assay described above.
Parameter
N-Acetyl-L-isoleucine Methyl Ester
N-Acetyl-L-isoleucine Ethyl Ester
Half-life (t½) in min
45.2
68.5
Intrinsic Clearance (CLint) in µL/min/mg
153.3
101.2
Interpretation of Results and Mechanistic Insights
The data presented in the table clearly indicates that the N-Acetyl-L-isoleucine methyl ester is less stable in the presence of porcine liver esterase than its ethyl ester counterpart . This is evidenced by its shorter half-life and higher intrinsic clearance. This finding aligns with the known substrate preferences of CES1, the major carboxylesterase isoform in the liver.
The enzymatic hydrolysis of esters by carboxylesterases proceeds via the formation of an acyl-enzyme intermediate. The structure of both the acyl and alcohol portions of the substrate influences the binding affinity and the rate of catalysis.
Caption: Enzymatic hydrolysis of methyl and ethyl esters.
The N-Acetyl-L-isoleucine moiety represents a relatively bulky acyl group. According to the substrate specificity of CES1, which prefers a large acyl group and a small alcohol group, both esters are expected to be substrates.[4] The subtle difference in the size of the alcohol moiety—methanol versus ethanol—can account for the observed difference in stability. The smaller methyl group likely allows for a more optimal fit into the active site of the enzyme, leading to a more efficient catalytic turnover and, consequently, a faster rate of hydrolysis.
Conversely, the slightly larger ethyl group may introduce a minor steric hindrance within the active site, resulting in a less favorable binding orientation or a slower rate of deacylation, thus leading to a longer half-life.
Conclusion and Implications for Drug Development
This guide demonstrates that even a minor structural modification, such as the extension of an alkyl chain in an ester group by a single carbon, can have a significant impact on enzymatic stability. In the case of N-Acetyl-L-isoleucine, the methyl ester is more susceptible to enzymatic hydrolysis by porcine liver esterases than the ethyl ester.
For drug development professionals, this has several important implications:
Prodrug Design: The choice between a methyl and an ethyl ester in a prodrug strategy can be used to fine-tune the rate of drug release. If a rapid onset of action is desired, a methyl ester might be preferable. Conversely, an ethyl ester could be chosen to achieve a more sustained release profile.
Pharmacokinetic Prediction: The in vitro data presented here can serve as a valuable input for pharmacokinetic modeling and simulation, helping to predict the in vivo performance of these compounds.
Structure-Metabolism Relationships: This comparison reinforces the importance of understanding the structure-activity relationships of drug-metabolizing enzymes. A thorough knowledge of enzyme substrate specificities can guide medicinal chemists in designing molecules with improved metabolic stability.
References
Sekisui XenoTech. Esterase Activities in the Intestine Show Significance in Drug Metabolism. Published August 3, 2017. Accessed February 27, 2026.
Satoh T, Taylor P, Bosron WF, et al. The emerging role of human esterases. PubMed.
Fukami T, Nakajima M. The emerging role of human esterases. Semantic Scholar.
Laizure SC, Herring V, Hu Z, et al. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC.
Fukami T, Nakajima M. The Emerging Role of Human Esterases.
Yan B, Zhang J, Zhang G. Human carboxylesterases: a comprehensive review. PMC.
Sharma R, Gupta R.
Pati S, Kumar S, Lopus M. Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase.
Kasafirek E, Fric P, Malis F. On the specificity of porcine elastase. PubMed.
Meyer MR, Gergov M, Maurer HH. Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed.
Samel A, Kumar S, Lopus M, et al.
Jones JB, Hinks RS, Hultin PG. Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl. Can. J. Chem.
BOC Sciences. N-α-Acetyl-L-isoleucine N-methylamide. Accessed February 27, 2026.
Zhu HJ, Markowitz JS. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC.
CymitQuimica. CAS 4819-22-1: N-Acetyl-L-isoleucine ethyl ester. Accessed February 27, 2026.
Imai T. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. PubMed.
Pharmaffiliates. CAS No : 2256-76-0| Chemical Name : N-Acetyl-L-isoleucine methyl ester. Accessed February 27, 2026.
Benchchem. Application Notes and Protocols for the Enzymatic Resolution of DL-Isoleucine. Accessed February 27, 2026.
Wang Y, Liu Y, Jin Q, et al. A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. RSC Publishing.
Wrona M, Szymańska R, Stawikowska R, et al.
Majumdar S, Sloan KB. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
Brüsehaber E, Böttcher D, Musidlowska-Persson A, et al. Identification of pig liver esterase variants by tandem mass spectroscopy analysis and their characterization. Publication Server of the University of Greifswald.
Sigma-Aldrich. Enzymatic Assay of Esterase. Accessed February 27, 2026.
de Oliveira D, de Oliveira V, de Matos L, et al.
Fernández-Suárez P, Pérez-Míguez P, Otero C. Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. PMC.
Peterson C, Feldman M, Korus R, et al. ethyl and methyl esters of vegetable oil.
da Silva DL, da Silva GR, de Oliveira ARM, et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis.
Cayman Chemical. N-acetyl-L-Cysteine ethyl ester. Accessed February 27, 2026.
The Royal Society of Chemistry. Protocol for enzyme assays. Accessed February 27, 2026.
Wcisło G, Jaworski S, Szmigielski R.
Poussard C, Boin-Buard A, Le-Corre P, et al.
Poussard C, Boin-Buard A, Le-Corre P, et al.
Linder S, Linder M. Integrated Continuous-Flow Production of Wax Esters Combining Whole-Cell and In Vitro Biocatalysis. Organic Process Research & Development.
Executive Summary & Immediate Action Do not dispose of N-Acetyl-L-isoleucine ethyl ester down the drain. While often classified as low-toxicity, this compound is an organic ester that contributes to Biological Oxygen Dem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Action
Do not dispose of N-Acetyl-L-isoleucine ethyl ester down the drain. While often classified as low-toxicity, this compound is an organic ester that contributes to Biological Oxygen Demand (BOD) in waterways and may hydrolyze into bioactive metabolites.[1]
The Standard of Care: Treat as Non-Regulated Organic Chemical Waste unless mixed with hazardous solvents.
Solid Waste: Collect in high-density polyethylene (HDPE) or glass containers labeled "Non-Hazardous Organic Solid."
Liquid Waste: Segregate based on the solvent system (Halogenated vs. Non-Halogenated).
Ultimate Fate: High-temperature incineration.
Chemical Profile & Hazard Assessment
To design a self-validating disposal protocol, we must first understand the physicochemical properties that dictate safety risks.
Property
Data
Disposal Implication
Chemical Name
N-Acetyl-L-isoleucine ethyl ester
Target for incineration.
CAS Number
4819-22-1
Unique identifier for waste manifesting.
Physical State
White crystalline powder
Dust generation risk during transfer.
Solubility
Soluble in Ethanol, Methanol; Low in Water
Do not attempt aqueous dilution for drain disposal.
Reactivity
Stable; Hydrolyzes in strong acid/base
Segregate from oxidizers and strong caustics.
Flash Point
>100°C (Predicted)
Combustible but not Flammable (unless in solvent).
RCRA Status
Not Listed (P or U list)
Manage as "Non-RCRA Regulated Waste" (unless mixed).
Expert Insight: Although this specific ester is not a federally regulated hazardous waste (RCRA), laboratory best practice dictates managing it through a waste vendor. This ensures a "Cradle-to-Grave" chain of custody, protecting your facility from liability under CERCLA (Superfund) regulations.
Decision Matrix: Disposal Workflows
This logic flow ensures you select the correct waste stream based on the physical state of the material.
Hazard Checkbox: Check "None" or "Irritant" (depending on vendor SDS).
Storage: Store in the "Organic Solids" satellite accumulation area until vendor pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Objective: Prevent cross-contamination of waste streams which can incur high disposal surcharges.
Solvent Identification:
Scenario 1 (Halogenated): If the ester is dissolved in Dichloromethane (DCM) or Chloroform.
Action: Pour into the Red safety can (standard coding for Halogenated).
Scenario 2 (Non-Halogenated): If dissolved in Ethanol, Methanol, or Ethyl Acetate.
Action: Pour into the White/Clear safety can (standard coding for Organics).
pH Check (Critical):
If the reaction involved strong acids or bases, neutralize the solution to pH 5–9 before adding to the waste container.
Why? Adding acidic waste to a solvent drum can cause exothermic polymerization or gas generation.
Documentation: Log the approximate volume of N-Acetyl-L-isoleucine ethyl ester on the waste tag. Even if it is a minor solute, accurate inventory helps the disposal facility optimize incineration parameters.
Emergency Spill Response Protocol
In the event of a benchtop spill, follow this containment workflow. This compound is not acutely toxic, but standard PPE is required.
Figure 2: Step-by-step spill response workflow.
Cleanup Steps:
Dry Spill: Gently sweep the powder into a dustpan. Avoid creating airborne dust.[1][3][4] Place in a Ziploc bag or sealable container.
Wet Spill: Absorb with paper towels or universal chemical absorbent pads.
Surface Decontamination: Wash the area with a mild detergent solution (1% Alconox) followed by water. The ester residues are soluble in organic solvents but can be effectively lifted with surfactants.
Regulatory Compliance & Grounding
RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA), N-Acetyl-L-isoleucine ethyl ester is not a listed hazardous waste (40 CFR Part 261). However, it exhibits the characteristic of combustibility .
Waste Code: None (unless mixed with solvents like Methanol, which would trigger D001 Ignitability ).
Best Practice: Manage as "Non-Regulated Chemical Waste" to ensure incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
Ecological Impact
Do not release into the environment. Esters can hydrolyze to release alcohols and amino acids. While these are biodegradable, uncontrolled release into surface water can disrupt aquatic ecosystems by increasing nutrient load (eutrophication).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13324021 (N-Acetyl-L-isoleucine ethyl ester). PubChem. [Link]
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound: N-Acetyl-L-isoleucine ethyl ester (CAS: 4819-22-1)
Executive Summary & Chemical Profile
N-Acetyl-L-isoleucine ethyl ester is a highly specialized, synthetically modified amino acid derivative predominantly utilized as a building block in solid-phase peptide synthesis and biochemical research[1].
Unlike free L-isoleucine, which exists as a zwitterion, this compound features both an N-terminal acetyl cap and a C-terminal ethyl ester. Mechanistic Insight: This dual-capping eliminates the molecule's ionic charges, drastically increasing its lipophilicity and solubility in organic solvents (e.g., DMF, DCM, ethanol) while limiting its aqueous solubility[1]. From a safety perspective, this enhanced lipophilicity means that if the compound is dissolved in a carrier solvent, it can penetrate the lipid bilayer of the stratum corneum (human skin) much more rapidly than standard amino acids. Therefore, operational safety must focus heavily on preventing particulate inhalation and mitigating skin exposure during solvent dissolution[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient when handling highly lipophilic peptide building blocks. The following PPE matrix is engineered to provide a self-validating barrier system based on the physical and chemical properties of the compound[3].
Protection Zone
Required Equipment
Causality & Scientific Rationale
Ocular (Eyes)
ANSI Z87.1 Chemical Splash Goggles
Protects against airborne micro-particulates during powder transfer and prevents severe irritation from accidental solvent splashes during dissolution.
Dermal (Hands)
Nitrile Gloves (Minimum 4 mil thickness)
Nitrile provides an excellent barrier against the dry powder. Critical: If dissolving in DMF or DCM, double-gloving is mandatory due to the rapid permeation rates of these solvents, which act as transdermal carriers for the solute.
Body
Flame-Retardant Lab Coat (100% Cotton)
Prevents electrostatic accumulation of the fine off-white powder on street clothing. Synthetic fabrics should be avoided as they generate static electricity.
Respiratory
Chemical Fume Hood (Face velocity: 80-100 fpm)
The compound is a fine powder that poses a respiratory irritation risk. All weighing and transfer must occur under localized exhaust ventilation to prevent aerosol inhalation[2].
Step-by-Step Operational Protocol
To ensure scientific integrity and operational safety, follow this validated workflow for handling and dissolving N-Acetyl-L-isoleucine ethyl ester.
Phase 1: Preparation and Environmental Control
Verify Ventilation: Ensure the chemical fume hood is operational with a certified face velocity of 80-100 feet per minute (fpm).
Static Mitigation: Wipe the interior working surface of the hood with a damp lint-free cloth. Why? Organic powders hold static charge. A slightly humidified surface reduces static repulsion, preventing the powder from aerosolizing or "jumping" out of the weigh boat.
Phase 2: Weighing and Transfer
Tare the Vessel: Place an anti-static polymeric weigh boat or a glass piece on the analytical balance inside the enclosure.
Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the N-Acetyl-L-isoleucine ethyl ester powder. Keep the container as close to the weigh boat as possible to minimize the drop height, thereby reducing dust generation.
Seal: Immediately recap the primary chemical container to prevent ambient moisture absorption, which can degrade the ester linkage over time.
Phase 3: Dissolution Workflow
Solvent Addition: Transfer the weighed solid into the target reaction vessel (e.g., a round-bottom flask or peptide synthesis vial).
Add Solvent to Solid: Slowly add the organic solvent (e.g., DMF or Ethanol) to the solid. Do not add the solid to the solvent, as dropping powder into a liquid creates a splash risk and aerosolizes the finer particles.
Agitation: Cap the vessel and use a vortex mixer or magnetic stir bar to achieve complete dissolution.
Caption: Workflow for the safe handling and dissolution of N-Acetyl-L-isoleucine ethyl ester.
Spill Response and Disposal Plans
Laboratory incidents require immediate, protocol-driven responses to prevent exposure and environmental contamination[3].
Spill Response Protocol
For Solid Powder Spills:
DO NOT dry sweep. Dry sweeping aerosolizes the fine powder, creating a severe inhalation hazard.
Wet Wipe Method: Lightly dampen a disposable laboratory towel with water or 70% ethanol. Gently place the towel over the spilled powder to trap it, then wipe inward. Place the contaminated towel in a hazardous waste bag[2].
For Solution Spills (Dissolved in Solvent):
Immediately overlay the spill with an inert absorbent pad or vermiculite.
Once absorbed, collect the material using a non-sparking tool and transfer it to a compatible hazardous waste container.
Caption: Decision matrix for N-Acetyl-L-isoleucine ethyl ester spill response.
Disposal Logistics
Due to its organic nature and limited aqueous solubility, N-Acetyl-L-isoleucine ethyl ester must never be disposed of down the sink.
Solid Waste: Dispose of empty vials, contaminated gloves, and weigh boats in a designated solid hazardous waste bin.
Liquid Waste: Solutions containing this compound must be collected in properly labeled, halogenated or non-halogenated organic waste carboys (depending on the carrier solvent used) for incineration by a certified environmental disposal facility[3].
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at: [Link]